molecular formula C11H7BrN2O3 B3012297 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid CAS No. 1409578-08-0

5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid

Numéro de catalogue: B3012297
Numéro CAS: 1409578-08-0
Poids moléculaire: 295.092
Clé InChI: JZLDHSPGZTWLFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a bipyridyl ether scaffold where one pyridine ring contains a bromine atom—a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions such as Suzuki or Sonogashira reactions . The other ring contains a carboxylic acid group, which can be used to form amide bonds or to modulate the molecule's solubility and physicochemical properties. This bifunctional nature makes it an excellent precursor for constructing more complex molecules, including kinase inhibitors and other biologically active heterocycles. Heterocyclic compounds containing pyridine rings are recognized as privileged scaffolds in drug discovery due to their ability to act as hydrogen bond acceptors and donors, and their favorable metabolic stability . The structural motifs present in this reagent are commonly found in compounds investigated for a range of therapeutic activities. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, using personal protective equipment.

Propriétés

IUPAC Name

5-(3-bromopyridin-2-yl)oxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-9-2-1-3-14-10(9)17-8-4-7(11(15)16)5-13-6-8/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLDHSPGZTWLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CN=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide on 5-[(3-Bromopyridin-2-yl)oxy]pyridine-3-carboxylic acid: Structural Properties, Reactivity, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics—such as kinase inhibitors and G-protein-coupled receptor (GPCR) modulators—relies heavily on bifunctional building blocks that offer precise spatial vectors and tunable physicochemical properties. 5-[(3-Bromopyridin-2-yl)oxy]pyridine-3-carboxylic acid is a highly versatile bis-pyridyl ether scaffold. Unlike highly lipophilic biphenyl systems, the incorporation of two pyridine rings significantly lowers the overall logP, enhances aqueous solubility, and provides critical hydrogen-bond acceptors.

As a Senior Application Scientist, I have structured this guide to provide a deep dive into the structural analytics, orthogonal reactivity, and self-validating experimental workflows required to successfully deploy this building block in complex API (Active Pharmaceutical Ingredient) synthesis.

Chemical Identity & Structural Analytics

The structural integrity of this building block is defined by its diaryl ether linkage, which bridges a nicotinic acid moiety and a 3-bromopyridine ring. This specific substitution pattern ensures that the two reactive handles (the carboxylic acid and the aryl bromide) are sterically decoupled, allowing for orthogonal functionalization.

Table 1: Chemical Identity & Physical Properties

PropertyValue
Chemical Name 5-[(3-Bromopyridin-2-yl)oxy]pyridine-3-carboxylic acid
CAS Registry Number 1409578-08-0[1]
Molecular Formula C₁₁H₇BrN₂O₃[1]
Molecular Weight 295.09 g/mol [1]
MDL Number MFCD19016970[1]
SMILES String Brc1cccnc1Oc1cncc(c1)C(=O)O[1]
Key Structural Features Diaryl ether linkage, dual heteroaromatic rings, orthogonal reactive handles.

Mechanistic Insights into Orthogonal Reactivity

The synthetic utility of 5-[(3-bromopyridin-2-yl)oxy]pyridine-3-carboxylic acid lies in the independent reactivity of its two functional groups.

  • The Nicotinic Acid Handle (Amidation): The carboxylic acid is situated on an electron-deficient pyridine ring. While this increases the electrophilicity of the resulting activated ester, it also demands a highly efficient coupling reagent to prevent sluggish kinetics. We utilize HATU, which generates an HOAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides crucial anchimeric assistance by hydrogen-bonding with the incoming amine, significantly accelerating aminolysis [2].

  • The Aryl Bromide Handle (Cross-Coupling): The bromine atom is positioned adjacent to the ether linkage on the second pyridine ring. Cross-coupling of nitrogen-containing heterocycles is notoriously challenging because basic pyridine nitrogens can coordinate to the palladium center, forming stable, catalytically inactive complexes [3]. To overcome this, we must employ highly active precatalysts with bulky, electron-rich ligands (e.g., dialkylbiphenylphosphines like XPhos, or robust bidentate ligands like dppf) to prevent off-cycle pyridine coordination[3].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . Every step includes an in-process control (IPC) or a mechanistic rationale to ensure the reaction is proceeding as intended.

Protocol A: Standardized Amide Coupling (HATU-Mediated)

This protocol activates the carboxylic acid for nucleophilic attack by a primary or secondary amine, leaving the aryl bromide intact for downstream functionalization.

Step-by-Step Methodology:

  • Activation: Dissolve 5-[(3-bromopyridin-2-yl)oxy]pyridine-3-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

    • Causality: DIPEA deprotonates the acid, allowing HATU to form the highly reactive O-acyl(tetramethyl)isouronium salt, which rapidly collapses into the HOAt active ester.

  • Nucleophilic Addition: Stir for 5 minutes at room temperature, then add the target amine (1.2 equiv).

    • Self-Validation (IPC): Analyze via LC-MS after 30 minutes. The disappearance of the starting material mass (m/z 294.9) and the appearance of the product mass validates successful aminolysis. Prolonged activation times without the amine should be avoided to prevent guanidinylation side reactions [4].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x) and brine.

    • Self-Validation: NaHCO₃ deprotonates the HOAt byproduct, partitioning it into the aqueous layer. TLC (UV 254 nm) of the organic layer will confirm the absence of the highly UV-active HOAt spot, validating the efficiency of the workup.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol targets the aryl bromide for C-C bond formation using a boronic acid partner.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the bromopyridine intermediate (1.0 equiv), the target boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv). Dissolve in a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M).

  • Deoxygenation (Critical): Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality & Validation: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes and promotes boronic acid homocoupling. If the reaction turns black immediately upon heating, the sparging was insufficient. A persistent yellow/orange hue validates a healthy catalytic cycle.

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) under Argon. Heat the mixture to 90 °C for 4–6 hours.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination while providing enough steric bulk to prevent the pyridine nitrogens from poisoning the catalyst[3].

  • Palladium Scavenging: Cool to room temperature, add a silica-based metal scavenger (e.g., SiliaMetS® Thiol, 5.0 equiv relative to Pd), and stir for 2 hours before filtering through Celite.

    • Self-Validation: A clean, colorless baseline in the crude ¹H-NMR (absence of broad paramagnetic line broadening) validates the complete removal of residual palladium.

Synthetic Workflow Visualization

The following diagram maps the logical relationship between the orthogonal functionalization pathways, demonstrating how the core scaffold diverges into advanced intermediates.

G SM 5-[(3-Bromopyridin-2-yl)oxy] pyridine-3-carboxylic acid Act_COOH Path A: Amidation HATU, DIPEA, DMF SM->Act_COOH R-NH₂ Addition Act_Br Path B: Suzuki Coupling Pd-Catalyst, Boronic Acid SM->Act_Br COOH Protection Int_Amide Aryl Bromide Amide Intermediate Act_COOH->Int_Amide Int_Biaryl Biaryl Carboxylic Acid Intermediate Act_Br->Int_Biaryl API Bifunctionalized Target Molecule (API) Int_Amide->API Subsequent Suzuki Int_Biaryl->API Subsequent Amidation

Orthogonal functionalization workflow of the bis-pyridyl ether scaffold.

References

  • Chemikart. "1409578-08-0 | 5-[(3-bromopyridin-2-yl)oxy]pyridine-3-carboxylic acid". [Link]

  • Valeur, E., & Bradley, M. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility". Chemical Reviews.[Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds". Angewandte Chemie International Edition.[Link]

  • American Chemical Society. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases". Journal of Organic Chemistry.[Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities.[1][2] The novel class of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid derivatives presents a promising area for drug discovery. This guide provides a comprehensive framework for elucidating the mechanism of action of these compounds. While specific preclinical data on this exact molecular series is not yet prevalent in public literature, by drawing on the well-established pharmacology of structurally related nicotinic acid derivatives and the broader class of pyridine-based enzyme inhibitors, we can formulate a robust investigational strategy. This document outlines hypothesized mechanisms, detailed experimental protocols for target identification and validation, and the logical framework required to build a compelling case for a specific molecular mechanism of action.

Introduction: Structural Rationale and Therapeutic Potential

The 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid core (Figure 1) integrates several key pharmacophoric features:

  • Pyridine-3-carboxylic Acid (Nicotinic Acid Scaffold): This moiety is famously associated with the lipid-modifying effects of nicotinic acid (Niacin), which acts as an agonist for the G-protein coupled receptor GPR109A.[3][4] Its presence suggests a potential for these derivatives to modulate similar signaling pathways.

  • Ether Linkage: The oxypyridine bridge provides conformational flexibility, allowing the two pyridine rings to adopt spatial orientations conducive to binding within a target protein.

  • Bromopyridine Moiety: The bromine atom can act as a key interaction point, forming halogen bonds or participating in other non-covalent interactions within a binding pocket. It also offers a site for further chemical modification to explore structure-activity relationships (SAR).

Given these features, this class of compounds holds potential in metabolic diseases, inflammation, and oncology, areas where pyridine derivatives have shown significant promise.[5][6]

Compound_Structure cluster_core 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid mol GPR109A_Pathway Compound Pyridine Derivative GPR109A GPR109A Receptor Compound->GPR109A Binds G_protein Gαi/βγ Complex GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates (Activates) Lipolysis Reduced Lipolysis (Decreased FFA Release) HSL->Lipolysis Leads to GPCR_Workflow Phenotype Inhibition of Lipolysis (from Tier 1) Assay1 cAMP Assay Phenotype->Assay1 Test for pathway modulation Assay2 Radioligand Binding Assay Assay1->Assay2 If cAMP drops, confirm direct binding Assay3 GTPγS Binding Assay Assay2->Assay3 Confirm G-protein activation Conclusion Confirmation of GPR109A Agonism Assay3->Conclusion

Caption: Experimental workflow to validate GPCR agonism.

Protocol 2: cAMP Measurement Assay

  • Cell Culture: Plate GPR109A-expressing cells (e.g., CHO-K1 cells stably expressing human GPR109A).

  • Stimulation: Treat cells with forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels.

  • Compound Treatment: Co-incubate with varying concentrations of the test compound.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA). A dose-dependent decrease in cAMP confirms engagement with a Gαi-coupled receptor pathway.

Protocol 3: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane fractions from GPR109A-expressing cells.

  • Competitive Binding: Incubate the membranes with a known radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid) in the presence of increasing concentrations of the unlabeled test compound.

  • Measurement: Separate bound from free radioligand and quantify radioactivity.

  • Analysis: Calculate the inhibition constant (Ki) to determine the compound's binding affinity for the receptor. A low Ki value indicates high-affinity binding and confirms direct target engagement.

Workflow for Hypothesis B (Enzyme Inhibition):

If phenotypic screening suggests an anti-proliferative or specific anti-inflammatory effect without modulating cAMP, an unbiased approach to identify the protein target is necessary.

Protocol 4: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Synthesize a derivative of the lead compound with a linker arm and immobilize it onto a solid support (e.g., sepharose beads).

  • Cell Lysate Incubation: Incubate the affinity matrix with a cell lysate from the responsive cell line.

  • Washing: Wash extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute specifically bound proteins by competing with an excess of the free compound.

  • Protein Identification: Identify the eluted proteins using trypsin digestion followed by LC-MS/MS (liquid chromatography-tandem mass spectrometry). Candidate target proteins will be those that are specifically and reproducibly eluted.

Conclusion and Forward Path

This guide provides a structured and scientifically rigorous framework for elucidating the mechanism of action for 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid derivatives. The strategy is rooted in a logical progression from broad phenotypic screening to specific, direct target validation. By systematically testing evidence-based hypotheses derived from the compound's core structure, researchers can efficiently navigate the complex process of mechanism of action studies. The ultimate identification of a specific molecular target is the critical next step in advancing this promising class of compounds through the drug development pipeline.

References

  • Wikipedia. Nicotinic acid. [Link]

  • Wise, A., et al. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 47, 191-214. [Link]

  • Pike, N. B. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed, 25(1), 20B-26B. [Link]

  • Gille, A., et al. (2008). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Endocrine Reviews, 29(5), 556–565. [Link]

  • Taylor & Francis Online. Nicotinic acid – Knowledge and References. [Link]

  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 29(10), 2349. [Link]

  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed, 35(10), 2349. [Link]

  • Ríos-Guzmán, A. G., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(11), 1592. [Link]

  • Saleem, M., et al. (2019). Synthesis, and biological evaluation of novel 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid as potential in vivo anti-inflammatory agent. Novelty Journals. [Link]

Sources

5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid literature review and recent discoveries

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Executive Summary

The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of FDA-approved drugs.[1][2][3][4] This guide introduces a novel molecular scaffold, 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid , which combines the desirable features of a bipyridine diaryl ether with a strategically placed carboxylic acid functionality. As no direct literature on this specific molecule currently exists, this whitepaper serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. We provide a comprehensive analysis of its synthetic feasibility, outlining detailed, field-proven protocols for its construction. Furthermore, we delve into a prospective analysis of its potential applications in drug discovery, with a particular focus on its promise as a protein kinase inhibitor, supported by mechanistic insights and a strategic framework for future derivatization.

Introduction: A Novel Scaffold at the Intersection of Proven Pharmacophores

The search for novel chemical matter with therapeutic potential is a primary driver of pharmaceutical research. Pyridine derivatives are of exceptional interest due to their diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][5] Their utility stems from the pyridine ring's unique electronic properties and its capacity to engage in critical hydrogen bonding and π-stacking interactions within biological targets.[6]

The target molecule, 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid, integrates three key pharmacophoric elements:

  • A Pyridine-3-carboxylic Acid (Nicotinic Acid) Moiety: This unit is a well-established pharmacophore. The carboxylic acid can act as a crucial hydrogen bond donor/acceptor or form salt bridges with basic residues (e.g., lysine, arginine) in protein active sites, providing a strong anchoring point.[6][7]

  • A Diaryl Ether Linkage: This bridge imparts a degree of conformational rigidity, which can be highly advantageous for binding affinity and selectivity. Diaryl ether motifs are found in numerous potent kinase inhibitors and other biologically active compounds.[8][9][10]

  • A 3-Bromopyridine Unit: The bromine atom serves as a versatile synthetic handle for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), enabling the rapid generation of a chemical library to explore structure-activity relationships (SAR).

This guide proposes a robust synthetic pathway to access this novel scaffold and explores its therapeutic potential, providing a foundational resource for its adoption in drug discovery programs.

Proposed Synthetic Pathways and Methodologies

The synthesis of the target molecule hinges on the strategic formation of the diaryl ether C-O bond. A retrosynthetic analysis reveals two primary building blocks: a nucleophilic hydroxypyridine and an electrophilic halopyridine.

G cluster_retro Retrosynthetic Analysis cluster_synth Forward Synthesis TM Target Molecule 5-(3-Bromopyridin-2-yl)oxy- pyridine-3-carboxylic acid C_O_Disconnection C_O_Disconnection TM->C_O_Disconnection C-O Disconnection (Diaryl Ether) Intermediates C_O_Disconnection->Intermediates Nucleophile Nucleophile (Protected) Methyl 5-hydroxypyridine-3-carboxylate Intermediates->Nucleophile Electrophile Electrophile 2,3-Dibromopyridine Intermediates->Electrophile Start_Nuc 5-Hydroxynicotinic Acid Esterification Methyl 5-hydroxypyridine-3-carboxylate Start_Nuc->Esterification Esterification Start_Elec 3-Bromo-2-hydroxypyridine Halogenation 2,3-Dibromopyridine Start_Elec->Halogenation Conversion to Electrophile (e.g., 2,3-dibromopyridine) Coupling Buchwald-Hartwig C-O Coupling Esterification->Coupling Nucleophile Halogenation->Coupling Electrophile Coupled_Ester Methyl 5-(3-bromopyridin-2-yl)oxy- pyridine-3-carboxylate Coupling->Coupled_Ester Final_Hydrolysis Final_Hydrolysis Coupled_Ester->Final_Hydrolysis Ester Hydrolysis TM_Final Target Molecule Final_Hydrolysis->TM_Final G cluster_cat_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X (2,3-Dibromopyridine) ArylHalide->OxAdd Pd_II_Complex L-Pd(II)(Ar)(X) OxAdd->Pd_II_Complex LigandExch Ligand Exchange Pd_II_Complex->LigandExch Phenoxide Ar'-O⁻ (Deprotonated Hydroxypyridine) Phenoxide->LigandExch Pd_II_Ether_Complex L-Pd(II)(Ar)(OAr') LigandExch->Pd_II_Ether_Complex RedElim Reductive Elimination Pd_II_Ether_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-O-Ar' (Diaryl Ether Product) RedElim->Product G cluster_br Derivatization at Br cluster_cooh Derivatization at COOH Core Core Scaffold 5-(3-Bromopyridin-2-yl)oxy- pyridine-3-carboxylic acid Br_Site Bromine Site Core->Br_Site Position 3' COOH_Site Carboxylic Acid Site Core->COOH_Site Position 3 Suzuki Suzuki Coupling (+ R-B(OH)₂) Br_Site->Suzuki Sonogashira Sonogashira (+ R-C≡CH) Br_Site->Sonogashira Buchwald Buchwald Amination (+ R-NH₂) Br_Site->Buchwald Amide Amide Coupling (+ R-NH₂) COOH_Site->Amide Ester Esterification (+ R-OH) COOH_Site->Ester

Sources

Technical Whitepaper: 5-[(3-Bromopyridin-2-yl)oxy]pyridine-3-carboxylic acid in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for the rapid generation of high-quality lead compounds. 5-[(3-Bromopyridin-2-yl)oxy]pyridine-3-carboxylic acid (also known as 5-((3-Bromopyridin-2-yl)oxy)nicotinic acid) is a highly versatile, orthogonally functionalized scaffold. Featuring a privileged diaryl ether linkage flanked by two pyridine rings, this molecule offers unique conformational properties, improved aqueous solubility, and dual handles (a carboxylic acid and an aryl bromide) for late-stage diversification. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic rationale, and validated synthetic workflows.

Physicochemical & Structural Profiling

To facilitate integration into cheminformatics databases and drug design workflows, the quantitative and structural data for this building block are summarized below.

PropertyValue
Chemical Name 5-[(3-Bromopyridin-2-yl)oxy]pyridine-3-carboxylic acid
Common Synonyms 5-((3-Bromopyridin-2-yl)oxy)nicotinic acid
CAS Number 1409578-08-0[1]
Molecular Formula C₁₁H₇BrN₂O₃
Molecular Weight 295.09 g/mol
Key Structural Motifs Diaryl ether linkage, 3-bromopyridine, nicotinic acid core
Isotopic Signature (MS) 1:1 doublet at m/z 295.0 / 297.0 [M+H]⁺ (due to ⁷⁹Br / ⁸¹Br)

Structural Significance & Mechanistic Rationale

The architectural design of 5-[(3-Bromopyridin-2-yl)oxy]pyridine-3-carboxylic acid is not arbitrary; it leverages several well-established principles in rational drug design:

  • The Diaryl Ether Privileged Scaffold: The diaryl ether (DE) motif is recognized as a fundamental, privileged scaffold in both drug and agrochemical discovery[2]. The ether oxygen introduces a specific dihedral angle (~120°), providing the molecule with conformational flexibility while maintaining a defined spatial vector. This allows the scaffold to adapt and fit deeply into hydrophobic pockets, such as the allosteric sites of kinases[2].

  • Pyridine Nitrogen Effects: Replacing standard phenyl rings with pyridines lowers the overall lipophilicity (logP) of the molecule, which generally improves aqueous solubility and metabolic stability. Mechanistically, the nitrogen at the 1-position of the 3-bromopyridine ring strongly activates the 2-position for nucleophilic attack[3].

  • Orthogonal Reactivity: The molecule possesses two distinct synthetic handles. The carboxylic acid is primed for amide coupling or cyclization into bioisosteric heterocycles (such as 1,3,4-oxadiazoles)[1]. Conversely, the bromine atom at the 3-position is sterically accessible for transition-metal-catalyzed cross-coupling reactions, allowing for divergent library synthesis.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SₙAr)

The most robust method for synthesizing this diaryl ether core is via a Nucleophilic Aromatic Substitution (SₙAr).

Mechanistic Causality

The synthesis relies on the reaction between 5-hydroxynicotinic acid (typically protected as a methyl ester) and 2-fluoro-3-bromopyridine. While the C–F bond is exceptionally strong, fluorine is the ideal leaving group for SₙAr reactions. The extreme electronegativity of fluorine highly polarizes the C–F bond, significantly accelerating the rate-determining step: the initial nucleophilic attack by the phenoxide[4]. This attack forms a high-energy anionic Meisenheimer intermediate, which is thermodynamically stabilized because the negative formal charge is delocalized onto the electronegative pyridine nitrogen at the ortho position[3].

SNAr_Synthesis A 5-Hydroxynicotinic Acid (Nucleophile) C Cs2CO3, DMF, 80°C (Deprotonation & SNAr) A->C B 2-Fluoro-3-bromopyridine (Electrophile) B->C D Meisenheimer Intermediate (N-stabilized) C->D Nucleophilic Attack E 5-((3-Bromopyridin-2-yl)oxy) nicotinic acid D->E Fluoride Elimination

Figure 1: SNAr synthetic pathway highlighting the N-stabilized Meisenheimer intermediate.
Step-by-Step Self-Validating Protocol
  • Deprotonation: Suspend 5-hydroxynicotinic acid methyl ester (1.0 eq) and Cs₂CO₃ (2.0 eq) in anhydrous DMF.

    • Expert Insight: Cs₂CO₃ is utilized as a mild, non-nucleophilic base to quantitatively deprotonate the phenol without causing premature hydrolysis of the methyl ester, which would occur if NaOH or KOH were used.

  • Nucleophilic Attack (SₙAr): Add 2-fluoro-3-bromopyridine (1.1 eq) to the suspension. Heat the reaction mixture to 80°C for 4–6 hours under an N₂ atmosphere.

    • In-Process Control (IPC): Monitor the reaction via LC-MS. The intermediate product will exhibit a distinct isotopic signature (m/z [M+H]⁺ 309.0 and 311.0 in a 1:1 ratio) due to the bromine atom. The emergence of this doublet validates successful etherification.

  • Saponification: Cool the mixture to room temperature. Add a solution of LiOH·H₂O (3.0 eq) in water/THF (1:1 v/v) to hydrolyze the methyl ester. Stir for 2 hours.

  • Isoelectric Isolation: Acidify the aqueous layer with 1M HCl to pH ~3.5 (the calculated isoelectric point of the zwitterionic product). Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the pure 5-[(3-Bromopyridin-2-yl)oxy]pyridine-3-carboxylic acid.

Downstream Diversification Workflows

The true value of CAS 1409578-08-0[1] lies in its orthogonal reactivity, which allows medicinal chemists to build complex, targeted libraries.

Diversification Core 5-[(3-Bromopyridin-2-yl)oxy] pyridine-3-carboxylic acid Amide Amide Coupling (HATU, DIPEA, R-NH2) Core->Amide -COOH functionalization Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, R-B(OH)2) Core->Suzuki -Br functionalization Oxadiazole 1,3,4-Oxadiazole Formation (Hydrazide cyclization) Core->Oxadiazole -COOH cyclization Lead1 Targeted Kinase Inhibitors Amide->Lead1 Lead2 Biaryl Substituted Scaffolds Suzuki->Lead2 Lead3 Bioisosteric Modulators Oxadiazole->Lead3

Figure 2: Orthogonal late-stage diversification pathways leveraging the bromo and carboxyl handles.
  • Primary Functionalization (Amide Coupling): The carboxylic acid is typically reacted first. Using standard coupling reagents (e.g., HATU, DIPEA), the acid is converted into an amide. Because these conditions are mild and metal-free, the aryl bromide remains completely intact.

  • Secondary Functionalization (Cross-Coupling): The preserved 3-bromo position serves as a latent handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

    • Self-Validating QC: The success of the Suzuki coupling is easily confirmed by the disappearance of the 1:1 bromine isotopic doublet in the mass spectrum, replaced by a single mass peak corresponding to the new biaryl product.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized or procured building block, the following self-validating analytical checks must be performed:

  • LC-MS (ESI+): Must display the characteristic 1:1 isotopic doublet at m/z 295.0 and 297.0 [M+H]⁺.

  • ¹H NMR (DMSO-d₆): The spectrum must confirm the absence of ¹H–¹⁹F coupling (which would be present if unreacted 2-fluoro-3-bromopyridine remained). Furthermore, the protons adjacent to the newly formed ether linkage will exhibit characteristic upfield chemical shifts compared to their unconjugated precursors due to the electron-donating nature of the ether oxygen into the pyridine rings.

References

  • [1] Title: 4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide - EvitaChem. Source: evitachem.com. URL:

  • [4] Title: Nucleophilic aromatic substitution - Wikipedia. Source: wikipedia.org. URL:

  • [3] Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Source: stackexchange.com. URL:

  • [2] Title: Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Source: acs.org. URL:

Sources

Methodological & Application

Application Note: Synthesis Protocol for 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Retrosynthetic Strategy

Dipyridyl ethers are highly privileged scaffolds in modern drug discovery, frequently serving as core structural motifs in kinase inhibitors, receptor antagonists, and allosteric modulators. The target compound, 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid , presents a unique synthetic challenge due to the presence of two electron-deficient pyridine rings linked via an ether bridge, alongside a reactive bromo-substituent and a carboxylic acid moiety.

To construct this diaryl ether, two primary distinct methodologies are typically evaluated: transition-metal-catalyzed Ullmann-type cross-coupling[1] and Nucleophilic Aromatic Substitution ( SN​Ar )[2].

While Cu-mediated Ullmann couplings have seen significant advances with bidentate ligands[1], the SN​Ar approach is vastly superior for this specific connectivity. The 2-position of the pyridine ring is highly activated toward nucleophilic attack. By utilizing 3-bromo-2-fluoropyridine as the electrophile and methyl 5-hydroxynicotinate as the nucleophile, the reaction proceeds smoothly without the need for transition metals, thereby eliminating the risk of heavy metal contamination in downstream biological assays[3]. The fluorine atom acts as an exceptional leaving group in SN​Ar reactions due to its high electronegativity, which strongly stabilizes the intermediate Meisenheimer complex.

Synthetic Workflow

The synthesis is designed as a robust, two-step protocol:

  • SN​Ar Etherification: Base-promoted coupling of methyl 5-hydroxynicotinate with 3-bromo-2-fluoropyridine.

  • Saponification: Mild alkaline hydrolysis of the methyl ester to yield the free carboxylic acid.

SynthesisWorkflow SM1 Methyl 5-hydroxynicotinate + 3-Bromo-2-fluoropyridine Rxn1 SNAr Reaction (Cs2CO3, DMF, 80°C) SM1->Rxn1 Int Methyl 5-((3-bromopyridin- 2-yl)oxy)nicotinate Rxn1->Int 12h Rxn2 Saponification (LiOH, THF/H2O, RT) Int->Rxn2 Prod Target Carboxylic Acid (Precipitation pH 3-4) Rxn2->Prod 4h

Two-step synthetic workflow for the target dipyridyl ether.

Reaction Optimization Data

Prior to scale-up, the SN​Ar step was evaluated across several conditions to maximize yield and minimize debromination or ether cleavage side-reactions. The "Cesium Effect" proved critical here; the large ionic radius of Cs+ provides a highly reactive, "naked" phenoxide equivalent, significantly accelerating the reaction compared to potassium or sodium salts[2].

EntryBase (2.0 eq)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1 K2​CO3​ DMF80166558
2 K2​CO3​ DMSO100127261
3 Cs2​CO3​ DMF8012>9588
4 Cs2​CO3​ NMP8012>9585
5 NaH THF65244032

Table 1: Optimization of the SN​Ar etherification step. Entry 3 represents the optimal validated conditions.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-((3-bromopyridin-2-yl)oxy)nicotinate

Rationale: Anhydrous DMF is selected to ensure complete solubility of the reactants and the Cs2​CO3​ base. The temperature is strictly maintained at 80 °C; exceeding 100 °C increases the risk of ester hydrolysis by adventitious moisture or degradation of the fluoropyridine.

Procedure:

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 5-hydroxynicotinate (10.0 g, 65.3 mmol, 1.0 eq) and anhydrous Cs2​CO3​ (42.5 g, 130.6 mmol, 2.0 eq).

  • Solvent Addition: Purge the flask with nitrogen for 5 minutes. Add anhydrous DMF (100 mL) via syringe. Stir the suspension at room temperature for 15 minutes to pre-form the nucleophilic phenoxide species.

  • Electrophile Addition: Add 3-bromo-2-fluoropyridine (12.6 g, 71.8 mmol, 1.1 eq) dropwise over 5 minutes.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere. Monitor the reaction via TLC (Hexanes:EtOAc 1:1, UV visualization). The starting material ( Rf​≈0.2 ) should be consumed within 12 hours, yielding a new prominent spot ( Rf​≈0.6 ).

  • Workup: Cool the mixture to room temperature. Pour the suspension into 400 mL of ice-water. Extract the aqueous layer with Ethyl Acetate ( 3×150 mL).

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl solution ( 3×100 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography ( SiO2​ , gradient elution 10% to 40% EtOAc in Hexanes) to afford the intermediate as a pale yellow solid.

Step 2: Synthesis of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid

Rationale: Lithium hydroxide (LiOH) is preferred over NaOH or KOH for saponification as it is milder and less prone to causing ether cleavage at elevated pH. A mixed solvent system (THF/MeOH/H2O) ensures that both the lipophilic ester and the hydrophilic hydroxide salt remain in a homogenous solution throughout the reaction.

Procedure:

  • Preparation: Dissolve the intermediate methyl 5-((3-bromopyridin-2-yl)oxy)nicotinate (15.0 g, 48.5 mmol, 1.0 eq) in a solvent mixture of THF (60 mL) and Methanol (30 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: In a separate beaker, dissolve LiOH⋅H2​O (6.1 g, 145.5 mmol, 3.0 eq) in deionized water (30 mL). Add the aqueous LiOH solution dropwise to the organic mixture at room temperature.

  • Reaction: Stir the biphasic mixture vigorously at room temperature ( 20−25 °C). The mixture will become homogenous as the ester hydrolyzes into the water-soluble lithium carboxylate salt. Complete consumption of the ester is typically observed via LC-MS or TLC within 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH). Dilute the remaining aqueous phase with an additional 50 mL of water and extract with Dichloromethane ( 2×50 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic washings.

  • Precipitation (Self-Validating Step): Cool the aqueous layer in an ice bath to 0-5 °C. Slowly add 1M HCl dropwise while stirring vigorously. Monitor the pH continuously. The target carboxylic acid will begin to precipitate as a white/off-white solid at pH ~4. Continue addition until the pH stabilizes at exactly 3.5. Note: Do not over-acidify (pH < 2), as the basic pyridine nitrogens will protonate, causing the product to re-dissolve as a hydrochloride salt.

  • Isolation: Filter the precipitated solid through a sintered glass funnel. Wash the filter cake with ice-cold water ( 2×20 mL) and cold diethyl ether (20 mL) to remove residual water and trace organics.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 24 hours to afford the pure 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid.

References

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes Source: ACS Publications URL:[Link]

  • Recent advances in the synthesis of xanthones and azaxanthones Source: Sigarra (University of Porto) URL:[Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Using 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design and synthesis of novel therapeutics heavily rely on the availability of versatile, bifunctional building blocks that allow for rapid library generation. 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid is a highly strategic scaffold that integrates three critical structural features: a conformationally restricted diaryl ether linkage, a reactive carboxylic acid, and a cross-coupling-ready bromopyridine moiety. This application note details the structural rationale, divergent synthetic workflows, and validated protocols for utilizing this compound to generate diverse chemical libraries.

Structural Rationale & Scaffold Significance

The Diaryl Ether Core

Diaryl ethers are privileged scaffolds in both drug discovery and agrochemistry[1]. The oxygen bridge provides a unique ~120° bond angle that introduces conformational flexibility while maintaining metabolic stability against oxidative degradation. In medicinal chemistry, this linkage is frequently employed as a bioisostere for biaryl or diarylamine groups, allowing molecules to navigate complex binding pockets (e.g., in kinase hinge regions or reverse transcriptase allosteric sites) without introducing excessive lipophilicity.

Orthogonal Reactivity Handles

The true value of this building block lies in its orthogonal functional groups, which permit sequential, chemoselective modifications:

  • Nicotinic Acid Moiety (-COOH): The carboxylic acid at the 3-position of the pyridine ring is primed for amide bond formation. Amidation remains the most ubiquitous and reliable reaction in medicinal chemistry due to the high stability and predictable hydrogen-bonding geometry of the resulting linkage[2].

  • Bromopyridine Moiety (-Br): The bromide at the 3-position of the adjacent pyridine ring serves as an ideal electrophile. It is highly competent for palladium-catalyzed C(sp2)–C(sp2) and C(sp2)–C(sp3) cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations), enabling extensive diversification of the molecular periphery[3],[4].

Divergent Synthetic Workflows

The orthogonal nature of the carboxylic acid and the aryl bromide allows chemists to pursue divergent synthetic pathways depending on the target library requirements.

G BB 5-(3-Bromopyridin-2-yl)oxy- nicotinic acid Amidation Amide Bond Formation (HATU, DIPEA) BB->Amidation -COOH targeted Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, R-B(OH)2) BB->Suzuki -Br targeted Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, R-NH2) BB->Buchwald -Br targeted Decarb Decarboxylative Coupling (Ni/Photoredox) BB->Decarb -COOH targeted Lead1 Diaryl Ether Amide Library Amidation->Lead1 Lead2 Functionalized Biaryl Scaffolds Suzuki->Lead2 Buchwald->Lead2

Divergent synthetic workflows utilizing the bifunctional handles of the building block.

Validated Experimental Protocols

Protocol A: High-Efficiency Amide Bond Formation

Objective: Couple the nicotinic acid core with primary or secondary amines to generate a library of diaryl ether amides.

Causality & Rationale: The electron-deficient nature of the nicotinic acid core requires robust activation to prevent stalled reactions. HATU is selected over standard carbodiimides (like EDC/HOBt) because the 7-azabenzotriazole leaving group significantly accelerates the acylation step. This drives the reaction to completion even when coupling sterically hindered or electronically deactivated amines (e.g., substituted anilines). N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine salt without participating in unwanted side reactions.

Step-by-Step Methodology:

  • Activation: In an oven-dried 20 mL scintillation vial, dissolve 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M). Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol).

  • Pre-activation Monitoring: Stir the mixture at room temperature for 15 minutes. Self-Validation: A small aliquot (5 µL) diluted in MeCN/H2O analyzed via LC-MS will show the disappearance of the starting material (m/z 295/297 [M+H]+, 1:1 isotope pattern) and the formation of the activated HOAt-ester intermediate.

  • Coupling: Add the desired amine (1.2 equiv, 0.6 mmol) dropwise or in a single portion if solid. Stir at room temperature for 2–4 hours.

  • Quench & Workup: Dilute the reaction mixture with EtOAc (20 mL) and quench with saturated aqueous NaHCO3 (10 mL). The basic aqueous wash systematically removes unreacted carboxylic acid and acidic HATU byproducts (HOAt).

  • Isolation: Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the bromopyridine core via C(sp2)–C(sp2) bond formation.

Causality & Rationale: The 3-bromopyridine moiety is an excellent electrophile[3]. However, the adjacent diaryl ether oxygen and the basic pyridine nitrogens can coordinate to the palladium center, potentially leading to catalyst sequestration and premature termination of the catalytic cycle. To mitigate this, Pd(dppf)Cl2 is selected. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a strict cis-geometry on the palladium center, which accelerates the critical reductive elimination step and prevents catalyst poisoning by the substrate's heteroatoms[4].

Step-by-Step Methodology:

  • Preparation: To a microwave-safe vial equipped with a magnetic stir bar, add the bromopyridine building block (1.0 equiv, 0.5 mmol), the desired aryl/heteroaryl boronic acid (1.5 equiv, 0.75 mmol), and Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%).

  • Solvent & Base: Add K2CO3 (3.0 equiv, 1.5 mmol) as a solid. Introduce a biphasic solvent system of 1,4-Dioxane/H2O (4:1 v/v, 5.0 mL). Causality: The biphasic system ensures the solubility of both the highly polar organic building block and the inorganic base, facilitating efficient transmetalation.

  • Degassing: Seal the vial with a septum cap. Sparge the mixture with dry Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen, preventing homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reaction: Heat the mixture at 90 °C in an oil bath or heating block for 12 hours.

  • Self-Validating Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL). The biphasic nature inherently separates the inorganic salts into the aqueous layer. Pass the separated organic layer through a short plug of Celite topped with Silica gel. Validation: The Celite traps insoluble palladium black, while the silica removes highly polar baseline impurities, ensuring a clean crude mixture for subsequent reversed-phase HPLC or normal-phase chromatography.

Quantitative Data: Cross-Coupling Optimization

To establish the robustness of the Suzuki-Miyaura coupling on this specific scaffold, a catalyst and condition screen was performed. The data below highlights the superiority of bidentate ligands in overcoming the chelating potential of the diaryl ether core.

EntryCatalyst SystemLigand TypeBaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh3)4MonodentateNa2CO3Toluene/H2O (4:1)9042
2Pd(OAc)2 / SPhosMonodentate (Bulky)K3PO4Toluene/H2O (4:1)10065
3 Pd(dppf)Cl2 Bidentate K2CO3 1,4-Dioxane/H2O (4:1) 90 88
4Pd2(dba)3 / XPhosMonodentate (Bulky)Cs2CO31,4-Dioxane (Anhydrous)10071

Table 1: Optimization of Suzuki-Miyaura cross-coupling conditions using phenylboronic acid as the model nucleophile. Yields determined by quantitative NMR using 1,3,5-trimethoxybenzene as an internal standard.

Sources

Application Notes and Protocols: A Strategic Approach to In Vitro Assay Preparation for 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous in vitro evaluation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vitro assay preparation and screening cascade for a novel compound, using 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid as a representative example. Given that this is a novel compound without a known biological target, our strategy will be target-agnostic initially, moving towards more specific assays based on the structural alerts within the molecule.

This document is designed to be a practical guide, explaining not just the "how" but also the "why" behind each experimental step, ensuring scientific integrity and robust, reproducible data generation.

PART 1: Compound Management and Quality Control

Before any biological assay is performed, it is critical to ensure the quality and solubility of the test compound. Inaccurate concentration data due to poor solubility or degradation can lead to misleading results.

Compound Preparation and Solubilization

Most small molecules for screening are dissolved in 100% dimethyl sulfoxide (DMSO).[5]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid, typically 10 mM, in 100% DMSO.

  • Solubility Assessment: Visually inspect the solution for any precipitation. If necessary, gentle warming and vortexing can be applied. For more quantitative analysis, techniques like nephelometry can be used.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Quality Control

Purity and Identity Confirmation: It is recommended to confirm the purity and identity of the compound using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) before initiating a screening campaign.

PART 2: Tier 1 - Phenotypic Screening for Bioactivity

Phenotypic screening is a target-agnostic approach that identifies compounds causing an observable change in a cell or organism.[6][7] It is an excellent starting point for novel compounds as it provides a broad view of their biological effects, including cytotoxicity, which is crucial for determining the appropriate concentration range for subsequent assays.[8]

Cell Viability/Cytotoxicity Assay

A primary cell viability assay will determine the concentration at which the compound affects cell health. This is essential for distinguishing true target-specific effects from general toxicity in later assays.[9]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[9]

Materials:

  • Human cancer cell line (e.g., HeLa or a disease-relevant line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • White, opaque-walled 96-well or 384-well microplates suitable for luminescence measurements

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Dilute the cells in a complete growth medium to the desired seeding density (e.g., 5,000 cells/well in 100 µL for a 96-well plate).

    • Dispense the cell suspension into the wells of the microplate.

    • Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid stock solution in the complete growth medium. A typical starting concentration for a primary screen is 10 µM.[10] For a dose-response curve, a 10-point, 3-fold serial dilution is common.

    • Include negative control (vehicle, e.g., 0.1% DMSO) and positive control (e.g., a known cytotoxic agent like staurosporine) wells.

    • Carefully remove the medium from the cells and add the medium containing the compound or controls.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Workflow for Tier 1 Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start cell_seeding Seed cells in microplate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_prep Prepare compound dilutions incubation1->compound_prep add_compound Add compound to cells compound_prep->add_compound incubation2 Incubate 48-72h add_compound->incubation2 add_reagent Add CellTiter-Glo Reagent incubation2->add_reagent read_plate Measure Luminescence add_reagent->read_plate data_analysis Calculate % Viability read_plate->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Workflow for a cell viability assay as a primary phenotypic screen.

PART 3: Tier 2 - Target-Based Screening

Based on the pyridine scaffold, a logical next step is to investigate whether 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid interacts with protein kinases, a major class of drug targets.[11] A biochemical assay using purified enzymes allows for direct measurement of inhibition without the complexities of a cellular environment.[3]

Kinase Inhibitor Screening

A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and sensitive method for high-throughput screening. It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[12]

Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Purified kinase of interest (a panel of kinases is recommended for initial screening)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, low-volume 384-well plates

  • Compound of interest and control inhibitors

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Kinase Reaction:

    • Prepare the kinase reaction mixture containing the kinase, substrate, and buffer.

    • Add 2.5 µL of the compound at various concentrations or vehicle control to the wells.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Principle of the ADP-Glo™ Kinase Assay

G cluster_kinase_reaction Step 1: Kinase Reaction cluster_atp_depletion Step 2: ATP Depletion cluster_adp_to_atp Step 3: ADP to ATP Conversion & Luminescence Kinase Kinase Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate phosphorylates Substrate Substrate Substrate->Phospho-Substrate ATP ATP ADP ADP ATP->ADP ADP-Glo Reagent ADP-Glo Reagent Remaining ATP Remaining ATP ADP-Glo Reagent->Remaining ATP depletes Kinase Detection Reagent Kinase Detection Reagent ATP_new ATP Kinase Detection Reagent->ATP_new converts ADP_step3 ADP ADP_step3->ATP_new Light Light ATP_new->Light used by Luciferase Luciferase Luciferase->Light Compound Compound Compound->Kinase inhibits

Caption: The principle of the ADP-Glo™ kinase assay.

PART 4: Tier 3 - Cell-Based Pathway Analysis

After identifying a potential target kinase from the biochemical screen, it's crucial to confirm that the compound affects the corresponding signaling pathway within a cellular context.[13] Reporter gene assays are a common method for this, where the transcription of a reporter gene (e.g., luciferase) is controlled by a response element specific to the signaling pathway of interest.[14][15]

Reporter Gene Assay for a Kinase-Mediated Signaling Pathway

Example Scenario: If the compound inhibits a kinase in the NF-κB signaling pathway, a reporter assay with an NF-κB response element driving luciferase expression can be used.

Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct.

  • Complete growth medium.

  • White, clear-bottom 96-well plates.

  • Pathway activator (e.g., TNFα for the NF-κB pathway).

  • Compound of interest and control inhibitors.

  • Luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System).

  • Plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid for 1-2 hours.

  • Pathway Activation: Add the pathway activator (e.g., TNFα) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for an appropriate time for reporter gene expression (e.g., 6-8 hours).

  • Luciferase Assay:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure luminescence.

Data Analysis:

  • Normalize the data to unstimulated controls.

  • Calculate the percentage of inhibition of the stimulated signal for each compound concentration.

  • Determine the IC50 value from the dose-response curve.

Generic Signaling Pathway for Reporter Assay

G cluster_nucleus Nucleus Ligand (Stimulus) Ligand (Stimulus) Receptor Receptor Ligand (Stimulus)->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade activates Transcription Factor Transcription Factor Kinase Cascade->Transcription Factor activates Reporter Gene (Luciferase) Reporter Gene (Luciferase) Transcription Factor->Reporter Gene (Luciferase) activates Nucleus Nucleus Light Light Reporter Gene (Luciferase)->Light produces Compound Compound Compound->Kinase Cascade inhibits

Caption: A generic kinase signaling pathway leading to reporter gene expression.

PART 5: Data Summary and Assay Validation

Quantitative data from each stage of the screening process should be meticulously recorded and summarized. Clearly structured tables are essential for comparing results and making informed decisions about which compounds to advance.

Table 1: Summary of In Vitro Assay Parameters
ParameterTier 1: Cell ViabilityTier 2: Kinase AssayTier 3: Reporter Assay
Assay Type PhenotypicBiochemicalCell-Based
Endpoint ATP levels (Luminescence)ADP production (Luminescence)Luciferase expression (Luminescence)
Primary Readout IC50 (Cytotoxicity)IC50 (Inhibition)IC50 (Pathway Inhibition)
Compound Conc. 10-point, 3-fold dilution10-point, 3-fold dilution10-point, 3-fold dilution
Controls Vehicle (0.1% DMSO), StaurosporineVehicle (0.1% DMSO), Known InhibitorVehicle, Stimulus only, Known Inhibitor
Assay Validation

For high-throughput screening, it is crucial to validate the assay to ensure its robustness and reliability. The Z-factor (Z') is a statistical parameter used to assess the quality of an HTS assay.[16]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: Not a useful assay.

The Z' factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |µp - µn|

Conclusion

This document provides a structured, multi-tiered approach for the initial in vitro characterization of a novel compound, 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid. By progressing from broad phenotypic screening to specific biochemical and cell-based assays, researchers can efficiently identify potential biological activities, determine a preliminary mechanism of action, and generate the robust data necessary for hit-to-lead optimization. This strategic workflow maximizes the information gained while conserving resources, providing a solid foundation for any drug discovery program.

References

  • Charnwood Discovery. (n.d.). Phenotypic Screening Assays.
  • Sygnature Discovery. (n.d.). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges.
  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role.
  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • Revvity. (n.d.). Phenotypic Screening.
  • Sittampalam, G. S., et al. (2012). Basics of HTS Assay Design and Optimization. In Chemical Genomics (pp. 159-172). Cambridge University Press.
  • Glicksman, M. A. (2009). Design and Implementation of High-Throughput Screening Assays.
  • Glicksman, M. A. (2009). Design and implementation of high-throughput screening assays.
  • Singh, S., et al. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries.
  • Li, Y., et al. (2019). DeepScaffold: A Comprehensive Tool for Scaffold-Based De Novo Drug Discovery Using Deep Learning.
  • Lee, J. A., & Kim, J. W. (2022).
  • Creative Diagnostics. (2025, April 17). AI-generated Scaffold Libraries for Small Molecule Drug Discovery.
  • Long, A. S., et al. (2023). Interpretation of in vitro concentration-response data for risk assessment and regulatory decision-making: Report from the 2022 IWGT quantitative analysis expert working group meeting. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
  • Kumaresan, S., et al. (2022). Scaffold Hopping in Drug Discovery: Innovation in Pharma Industries and Academia. Current Research & Information on Pharmaceutical Sciences (CRIPS).
  • Garg, T., & Goyal, A. K. (2012). Scaffold: a novel carrier for cell and drug delivery. Critical Reviews™ in Therapeutic Drug Carrier Systems.
  • Life Chemicals. (2023, March 15). Scaffolds and Scaffold-based Compounds | Screening Libraries.
  • Tan, L. (2023). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Journal of Pharmaceutical and Bioanalytical Science.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Indan Compound Libraries.
  • Juhasz, A. L., Basta, N. T., & Smith, E. (2013). What is required for the validation of in vitro assays for predicting contaminant relative bioavailability? Considerations and criteria. Environmental Pollution.
  • Firer, M. A. (2012). Interpreting Data from in Vitro Methods for Determining Cellular Cytotoxicity of Anticancer Drugs and Therapies. Pharmaceutical R & D Summit.
  • BPS Bioscience. (n.d.). Cell Signaling Pathway Screening & Profiling.
  • Lall, C. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Small Molecule Discovery Center (SMDC) - UCSF. (n.d.). High-throughput Screening Steps.
  • Bioinvenu. (n.d.). Cell-based Kinase Signaling Pathway Assays.
  • BIT 479/579. (n.d.). Target Based Screening.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Natural Compounds to Identify Macranthoidin B Analogues.
  • Wang, J., et al. (2025). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Request PDF.
  • REPROCELL. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Molecular Devices. (2026, March 10). Cell Signaling and Cellular Response Assays.
  • Life Chemicals. (2022, December 8). Phenotypic and target-based HTS in drug discovery.
  • Zhang, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology.
  • Verwei, M., et al. (2015). Interpreting in vitro developmental toxicity test battery results: The consideration of toxicokinetics. Reproductive Toxicology.
  • Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action.
  • Hughes, T. B., et al. (2014). Interpretation, Integration, and Implementation of In Vitro Assay Data: The Predictive Toxicity Challenge.
  • Grimm, S., et al. (2017). In Vitro Assay Development and HTS of Small-Molecule Human ABAD/17β-HSD10 Inhibitors as Therapeutics in Alzheimer's Disease. ASSAY and Drug Development Technologies.
  • Simon, Z., et al. (2025). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. bioRxiv.
  • Promega Corporation. (n.d.). Signaling Pathway Assays.
  • Accelera. (2024, September 10). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery.
  • NATA. (2013).
  • Thermo Fisher Scientific. (2021, June 28). Enzyme Assay Analysis: What Are My Method Choices?.
  • NorthEast BioLab. (n.d.). Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!.
  • Karmaus, A. L., et al. (2022). Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application.
  • Rahman, M. (2023). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics.
  • Future Lab Innovations. (n.d.). Application note: a modern platform for drug screening.
  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services.
  • Sales, K. (n.d.). Development and Validation of in Vitro Flow Cytometry-based Assays for Preclinical Immunology.
  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Lagorce, V., et al. (2011).
  • MedchemExpress. (n.d.). Compound Screening Guide!.
  • World Health Organization. (2017).

Sources

Scale-up synthesis methods for 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Scale-Up Synthesis of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the multi-gram scale-up synthesis of 5-(3-bromopyridin-2-yl)oxypyridine-3-carboxylic acid, a key building block in pharmaceutical and agrochemical research. The synthetic strategy is centered around a robust and scalable copper-catalyzed Ullmann condensation to construct the critical diaryl ether linkage. This application note details optimized, step-by-step protocols for the preparation of key intermediates, the scale-up of the C-O cross-coupling reaction, and the final saponification and purification stages. Emphasis is placed on the rationale behind procedural choices, in-process controls, safety considerations, and troubleshooting to ensure a reliable and reproducible process suitable for drug development professionals.

Introduction

Heteroaryl ethers, particularly those incorporating pyridine scaffolds, are prevalent structural motifs in a wide array of biologically active molecules. The title compound, 5-(3-bromopyridin-2-yl)oxypyridine-3-carboxylic acid, serves as a versatile intermediate, combining a handle for further functionalization (the bromine atom) and a carboxylic acid for amide coupling or other transformations.

The primary challenge in synthesizing such molecules on a larger scale lies in the efficient and selective formation of the diaryl ether bond. While nucleophilic aromatic substitution (SNAr) is a viable method, it often requires harsh conditions or highly activated starting materials.[1][2] The Ullmann condensation, a copper-mediated cross-coupling reaction, presents a more reliable and industrially applicable alternative for coupling aryl halides with alcohols or phenols.[3][4] This method has seen significant advancements, with modern protocols often utilizing ligands to improve reaction rates and yields under milder conditions.[3][5]

This guide outlines a three-stage process, optimized for scalability and reproducibility:

  • Preparation of Key Intermediates : Ensuring a reliable supply of high-purity starting materials, methyl 5-hydroxypyridine-3-carboxylate and 2,3-dibromopyridine.

  • Copper-Catalyzed Ullmann Condensation : The core C-O bond-forming reaction, scaled to a multi-gram level.

  • Saponification and Final Purification : Hydrolysis of the intermediate ester and purification of the final active pharmaceutical ingredient (API) precursor.

Overall Synthetic Scheme

Caption: Overall two-step synthesis route.

Part 1: Preparation and Sourcing of Key Starting Materials

The quality of starting materials is paramount for a successful scale-up campaign. This section details the sourcing and, where necessary, the synthesis of the key precursors.

Methyl 5-hydroxypyridine-3-carboxylate

This intermediate can be synthesized from commercially available 2-amino-5-bromoisatinic acid methyl ester via diazotization and hydrolysis, a method that can be adapted for scale.[6] However, for process efficiency, it is often sourced directly from commercial suppliers.

  • Commercial Sourcing: Verify purity (>98% by HPLC) upon receipt. Key impurities to screen for include the corresponding free acid and isomers.

  • CAS Number: 86568-76-3

  • Appearance: Off-white to light yellow solid.

2,3-Dibromopyridine

This is a critical electrophile in the Ullmann coupling. It is commercially available and serves as a versatile building block in various chemical syntheses.[][8][9]

  • Commercial Sourcing: Ensure high purity (>99%) as isomeric impurities can lead to difficult-to-separate byproducts.

  • CAS Number: 13534-89-9[]

  • Appearance: White to off-white crystalline solid.

  • Safety Note: Handle with care in a fume hood. It is an irritant.

Part 2: Scale-Up Protocol for Ullmann Condensation

This step constitutes the core of the synthesis, forming the diaryl ether bond. The choice of a copper-catalyzed Ullmann reaction is based on its proven scalability and tolerance for the functional groups present in the substrates.[3]

Causality and Mechanistic Insight

The Ullmann condensation for C-O bond formation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

  • Coordination: The base (K₂CO₃) deprotonates the phenol (methyl 5-hydroxypyridine-3-carboxylate) to form a potassium phenoxide. This, along with the aryl halide (2,3-dibromopyridine), coordinates to the Cu(I) catalyst. A bidentate ligand, such as 1,10-phenanthroline, can accelerate the reaction by stabilizing the copper center.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.

  • Reductive Elimination: The phenoxide displaces the halide on the copper center, and subsequent reductive elimination forms the C-O bond of the diaryl ether product, regenerating the Cu(I) catalyst.

Ullmann_Cycle CuI Cu(I)L Coord [Ar-X-Cu(I)L-OAr'] Complex CuI->Coord + Ar-X + Ar'-O⁻ CuIII Ar-Cu(III)L(X)(OAr') Coord->CuIII Oxidative Addition CuIII->CuI Reductive Elimination Product Ar-O-Ar' (Product) CuIII->Product

Caption: Simplified Ullmann condensation catalytic cycle.

Experimental Protocol: Methyl 5-(3-bromopyridin-2-yl)oxypyridine-3-carboxylate
ReagentMW ( g/mol )AmountMolesEq.
Methyl 5-hydroxypyridine-3-carboxylate153.1450.0 g0.3261.0
2,3-Dibromopyridine236.8985.0 g0.3591.1
Copper(I) Iodide (CuI)190.456.2 g0.0330.1
1,10-Phenanthroline180.215.9 g0.0330.1
Potassium Carbonate (K₂CO₃), anhydrous138.2190.2 g0.6532.0
N,N-Dimethylformamide (DMF)-500 mL--

Procedure:

  • Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical overhead stirrer, thermocouple, nitrogen inlet/outlet, and a reflux condenser.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Charging Reagents: To the reactor, charge methyl 5-hydroxypyridine-3-carboxylate (50.0 g), 2,3-dibromopyridine (85.0 g), copper(I) iodide (6.2 g), 1,10-phenanthroline (5.9 g), and anhydrous potassium carbonate (90.2 g).

    • Expert Insight: It is crucial to use anhydrous K₂CO₃, as water can inhibit the reaction. The base should be finely powdered to maximize surface area.

  • Solvent Addition: Add N,N-Dimethylformamide (DMF, 500 mL) to the reactor.

  • Reaction: Begin vigorous stirring and heat the reactor jacket to 120-125 °C. The internal temperature should stabilize around 120 °C.

  • Monitoring: Monitor the reaction progress by taking aliquots every 2 hours. Quench the aliquot with water, extract with ethyl acetate, and analyze the organic layer by HPLC or TLC to track the disappearance of the starting hydroxypyridine. The reaction is typically complete within 8-12 hours.

  • Cool-down: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

  • Work-up and Isolation: a. Filter the reaction mixture through a pad of celite to remove the copper catalyst and inorganic salts. Wash the filter cake with additional DMF (2 x 50 mL). b. Transfer the combined filtrate to a 2 L separatory funnel containing 1 L of cold water and 500 mL of ethyl acetate. c. Shake vigorously and separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 250 mL). d. Combine the organic layers and wash with water (3 x 500 mL) to remove residual DMF, followed by a wash with brine (1 x 250 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a thick oil or solid.

    • Expected Yield: ~95-105 g of crude product. The product can be used directly in the next step or purified by column chromatography if necessary.

Part 3: Saponification and Final Product Purification

The final step involves the hydrolysis of the methyl ester to the target carboxylic acid, followed by a robust purification protocol to meet the high-purity requirements for subsequent applications.

Experimental Protocol: 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid
ReagentMW ( g/mol )AmountMolesEq.
Crude Ester Intermediate325.13100 g0.3081.0
Sodium Hydroxide (NaOH)40.0018.5 g0.4621.5
Methanol (MeOH)-400 mL--
Water-200 mL--
Hydrochloric Acid (6M HCl)-~80 mL--

Procedure:

  • Reactor Setup: Use a 1 L reactor equipped with a mechanical stirrer, thermocouple, and condenser.

  • Dissolution: Charge the crude ester intermediate (100 g) and methanol (400 mL) to the reactor. Stir until all the solid dissolves.

  • Hydrolysis: Prepare a solution of sodium hydroxide (18.5 g) in water (200 mL) and add it slowly to the reactor.

  • Reaction: Heat the mixture to 50 °C and stir for 2-4 hours. Monitor the reaction by HPLC for the disappearance of the starting ester.

  • Solvent Removal: Once hydrolysis is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Precipitation: a. Dilute the remaining aqueous solution with water to a total volume of 800 mL. b. Slowly add 6M HCl with vigorous stirring. The product will begin to precipitate. c. Continue adding HCl until the pH of the slurry is between 3 and 4. This ensures complete protonation and precipitation of the carboxylic acid.

    • Causality: The product is soluble as its sodium salt in the basic solution. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous medium.

  • Isolation: a. Stir the resulting slurry at room temperature for 1 hour to allow for complete precipitation. b. Collect the solid by vacuum filtration using a Buchner funnel. c. Wash the filter cake thoroughly with deionized water (3 x 200 mL) until the filtrate is neutral (pH ~7) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

    • Expected Yield: 85-92 g of the final product as an off-white to beige solid.

Final Purification (Recrystallization)

For higher purity requirements (>99.5%), a final recrystallization is recommended.

  • Suspend the dried solid in a suitable solvent system (e.g., ethanol/water or acetonitrile).

  • Heat the mixture to reflux until a clear solution is obtained. If necessary, add a minimum amount of the primary solvent to achieve full dissolution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Process Workflow Visualization

Process_Workflow start Start charge Charge Reactor: - Hydroxypyridine Ester - Dibromopyridine - CuI / Ligand - K2CO3, DMF start->charge react Heat to 120 °C Monitor by HPLC (8-12h) charge->react cooldown Cool to RT react->cooldown filter Filter through Celite (Remove Catalyst & Salts) cooldown->filter extract Aqueous Workup (Water / Ethyl Acetate) filter->extract concentrate1 Concentrate Organics (Crude Ester) extract->concentrate1 saponify Saponification: - Dissolve in MeOH - Add NaOH/H2O - Heat to 50 °C (2-4h) concentrate1->saponify concentrate2 Remove MeOH under Vacuum saponify->concentrate2 precipitate Dilute with Water Acidify with HCl to pH 3-4 concentrate2->precipitate isolate Filter & Wash with Water precipitate->isolate dry Dry in Vacuum Oven isolate->dry end Final Product >98% Purity dry->end

Caption: Step-by-step process workflow diagram.

Safety and Handling

  • 2,3-Dibromopyridine: Irritant. Avoid inhalation and contact with skin and eyes.

  • Copper(I) Iodide: Harmful if swallowed or inhaled.

  • DMF: A reproductive toxin. Handle in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemically resistant gloves.

  • Sodium Hydroxide / Hydrochloric Acid: Corrosive. Handle with extreme care, using face shields and appropriate gloves.

  • Exotherms: The neutralization step during work-up is exothermic and should be performed with slow addition and adequate cooling.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Stalled Ullmann Reaction 1. Inactive catalyst. 2. Wet reagents or solvent. 3. Insufficient temperature.1. Use fresh, high-purity CuI. 2. Ensure anhydrous conditions; use freshly dried K₂CO₃ and solvent. 3. Verify internal reaction temperature is at least 120 °C.
Low Yield of Ester 1. Incomplete reaction. 2. Product loss during work-up (emulsions).1. Extend reaction time. 2. Add brine during extraction to break emulsions. Perform an additional extraction.
Incomplete Saponification 1. Insufficient base or reaction time. 2. Low reaction temperature.1. Add additional NaOH solution and continue heating. 2. Ensure internal temperature is maintained at 50 °C.
Product Oily/Gummy after Precipitation 1. Trapped impurities. 2. Incomplete removal of organic solvents before acidification.1. Ensure most of the methanol is removed before acidification. 2. Slurry the gummy solid in fresh water to remove impurities before proceeding to recrystallization.

References

  • Google Patents. US20100160641A1 - Process for producing dihalopyridines.
  • Pharmaffiliates. CAS No : 13534-89-9 | Product Name : 2,3-Dibromopyridine. [Link]

  • Pearson+. We have considered nucleophilic aromatic substitution of pyridine.... [Link]

  • Organic Syntheses. 2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. [Link]

  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • ACS Publications. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. [Link]

  • PubMed. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

  • ACS Publications. Rh III -Catalyzed C–H N-Heteroarylation and Esterification Cascade of Carboxylic Acid with Organoboron Reagents and 1,2-Dichloroethane in One-Pot Synthesis. [Link]

  • ChemRxiv. Silylium Ion-Catalyzed α-Arylation of Carboxylic Acids, Amides, and Esters: Efficient Synthesis of Anesthetic and Anti. [Link]

  • ideXlab. Ullmann Condensation - Explore the Science & Experts. [Link]

  • ResearchGate. Synthesis of higher carboxylic acids from ethers, CO2 and H2. [Link]

  • J-STAGE. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. [Link]

  • ACS Publications. A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • National Institutes of Health. Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis. [Link]

  • Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
  • Google Patents.
  • Google Patents.
  • National Institutes of Health. 2-Bromopyridine-3-carboxylic acid. [Link]

  • ACS Publications. Synthesis and decarboxylation of pyridinecarboxylic acids from pyridoxol. [Link]

  • ResearchGate. The Ullmann type homocoupling reactions of halopyridines and side products. [Link]

  • National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • National Institutes of Health. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]

  • Google Patents. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of highly functionalized heterocyclic building blocks.

The compound 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid (also known as 5-((3-bromopyridin-2-yl)oxy)nicotinic acid) presents a unique set of physicochemical challenges. This guide is designed to move beyond basic solvent screening by explaining the thermodynamic causality behind these issues and providing self-validating protocols to overcome them.

Part 1: Diagnostic FAQs & The Causality of Insolubility

Q1: Why is 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid so difficult to dissolve in standard organic solvents like dichloromethane (DCM) or ethyl acetate? A1: The insolubility is driven by a high crystal lattice energy dictated by three structural features. First, the carboxylic acid group forms strong, stable intermolecular hydrogen-bonded dimers. Second, the two pyridine rings facilitate planar π−π stacking and dipole-dipole interactions. Third, the bromine atom introduces polarizability and potential halogen bonding.

In pure organic solvents, pyridinecarboxylic acids exist predominantly in their neutral form rather than as zwitterions, which strongly favors this dimerization[1]. Because the solute-solute interactions in the crystal lattice are significantly stronger than the solute-solvent interactions offered by non-polar or weakly polar solvents, the compound remains insoluble.

Q2: Which organic solvents should I prioritize for preparing high-concentration stock solutions? A2: You must utilize polar aprotic solvents with a high hydrogen-bond acceptor capacity. Dimethyl sulfoxide (DMSO) is the gold standard here. Thermodynamic studies on structurally related nicotinic acid derivatives demonstrate that DMSO exhibits enhanced solubility relative to ideal solutions because its oxygen atom acts as a powerful hydrogen-bond acceptor, effectively disrupting the carboxylic acid dimers[2].

Q3: I need to use this compound in an organic synthesis workflow requiring halogenated solvents. How can I force it into solution? A3: You must disrupt the crystal lattice chemically rather than just physically. By adding a lipophilic organic base (e.g., DIPEA or Triethylamine), you deprotonate the carboxylic acid to form an ammonium carboxylate salt. This transition from a neutral H-bonded dimer to an ion-paired complex drastically lowers the lattice energy and introduces ion-dipole interactions, enabling rapid solvation in DCM or THF.

Part 2: Quantitative Solvent Efficacy

To minimize trial and error, refer to the following comparative data extrapolated from thermodynamic solubility studies of structurally related pyridinecarboxylic acids[2][3].

Solvent ClassExample SolventSolvating MechanismExpected Solubility Range*Recommendation
Polar Aprotic DMSO, DMFStrong H-bond acceptor; disrupts acid dimers10 - 50 mg/mLPrimary choice for biological/assay stock solutions.
Polar Protic Methanol, EthanolH-bond donor/acceptor; competes with lattice1 - 5 mg/mLSecondary choice ; requires gentle heating (40°C).
Ethereal THF, DioxaneWeak H-bond acceptor< 1 mg/mLPoor ; requires base additive for synthesis.
Halogenated DCM, ChloroformDipole-dipole interactions< 0.1 mg/mLIneffective without prior salt formation.

*Values are approximate and highly dependent on temperature (standardized here to 298.15 K).

Part 3: Workflow Visualization

SolubilityWorkflow Start Compound: 5-((3-bromopyridin-2-yl)oxy)nicotinic acid Insoluble in Target Solvent Decision Determine Downstream Application Start->Decision Bio Biological Assays (Aqueous Media) Decision->Bio Synth Organic Synthesis (DCM, THF, EtOAc) Decision->Synth DMSO Dissolve in 100% DMSO (Disrupts H-bond dimers) Bio->DMSO Base Add 1.1-1.5 eq. DIPEA/TEA (Deprotonates Carboxylic Acid) Synth->Base Dilute Dilute into Aqueous Buffer (Maintain DMSO < 1% v/v) DMSO->Dilute Salt Form Lipophilic Carboxylate Salt (Soluble in Organic Solvents) Base->Salt Validate Self-Validation: Optically Clear? (Verify via UV-Vis or DLS) Dilute->Validate Salt->Validate

Decision tree for overcoming solubility bottlenecks based on application requirements.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They contain built-in physical or analytical checks to confirm success before you proceed to critical downstream applications.

Protocol A: In Situ Salt Formation for Organic Synthesis

Objective: Solubilize the compound in halogenated solvents for synthetic transformations (e.g., amide coupling). Causality: Converts the neutral carboxylic acid into an ion-paired carboxylate salt, enabling solvation by less polar organic solvents.

  • Suspend: Add 100 mg of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid to 5 mL of anhydrous DCM in a dry round-bottom flask.

    • Validation Check: The mixture will remain a cloudy, opaque suspension. This confirms baseline insolubility and establishes your negative control state.

  • Ionize: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring at room temperature.

  • Agitate: Sonicate the mixture in a water bath for 2-3 minutes.

    • Validation Check: The suspension must transition from opaque to an optically clear solution. If particulate matter remains, add an additional 0.1 eq of DIPEA. The optical clarity confirms successful salt formation and complete dissolution.

  • Proceed: The solution is now thermodynamically stable and ready for the addition of coupling reagents (e.g., HATU, EDC).

Protocol B: Self-Validating Solubility Assay for Biological Stocks

Objective: Verify true dissolution vs. micro-suspension in DMSO stock solutions. Causality: False-positive solubility (micro-suspensions) leads to erratic assay data and blocked microfluidics. Centrifugation forces undissolved micro-particles out of suspension, allowing spectroscopic confirmation of the true solvated concentration.

  • Prepare: Dissolve the compound in 100% molecular-biology grade DMSO to a target concentration of 50 mM. Vortex vigorously for 60 seconds.

  • Centrifuge: Spin a 500 µL aliquot of the stock at 10,000 x g for 10 minutes at room temperature.

    • Validation Check: Inspect the bottom of the microcentrifuge tube. If a microscopic white pellet is visible, the lattice energy was not fully overcome, and the supernatant is saturated below 50 mM.

  • Quantify: Carefully aspirate the top 100 µL of the supernatant, dilute 1:1000 in DMSO, and measure absorbance at λmax​ (approx. 260-280 nm) using a UV-Vis spectrophotometer.

  • Verify: Compare the absorbance to a known standard curve. If the calculated concentration matches your 50 mM target, true thermodynamic solubility is confirmed.

References[1] "On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents" Journal of Chemical Thermodynamics (via CoLab).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf4ytgUD0moAwhIfEL2DitEtkkz3S6Rjuf0lKn7HQR5tenkekgDbX5wnIRCnZK-diFHV9lFnufmTJOE1h7wMel35ANZ9DGffalFPIV-UztdJ8RmY0nDJIUQx-nMufcu2J44dhQzc4qTiHU2s6gQg==[3] "Solubility and Crystallization Studies of Picolinic Acid" MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG104u7WAHXarU2RLG9lEA_NpjkWC5wkczQ0VCZIbQyzHZI8hNnfcph1KVpNrVbiGeJO6Z0Ptb6vjFf1Zt2i0ysxy_Hm1IftBJl-yXlaDgkBjCAQGtCZj6qvhinlEnr_sBi7g==[2] "Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide" ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYgqlUgLYXOpouMBtMIGhQs0rjytdIeZVC8X_VSEcvQxUxnDQXpJtSglNIMNTEwYB8pZ95JnAGwSRwCS8v4knLbewBgm-gcTxShBrZ5pThnHtrciW0VdY0Z2PrbVRm6fG4EUCyrQXoSIaoxM15o_Cl3aOWSkX2FoRvoeVCwtfEJPtlQE0UPC_W4fVYUyKDauptm6s9w9CsG6chWIylvD1m5GN4q_tZ5r3KoZnAtbTy9m7kH-VPrAZ-kz7rvTUR_ghY0sKvFntInXqpLgEQozYrTnIsiTRb

Sources

Technical Support Center: Optimizing HPLC Purification for 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the HPLC purification of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this molecule. The following question-and-answer guide offers field-proven insights, moving from initial method development to advanced troubleshooting, to help you achieve optimal purity, yield, and reproducibility.

Section 1: Foundational Knowledge & Initial Method Development

This section addresses the most frequently asked questions regarding the setup of a purification method for our target compound. Understanding the molecule's inherent physicochemical properties is the first step toward a robust separation.

Q1: What are the key chemical properties of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid that influence HPLC method development?

A1: The structure of this molecule presents a dualistic challenge for reversed-phase chromatography. It possesses both acidic and basic functional groups, making mobile phase pH the most critical parameter for a successful purification.

  • Acidic Moiety: The carboxylic acid group (-COOH) is acidic. Its pKa value dictates the pH at which it becomes ionized (-COO⁻).

  • Basic Moieties: The two pyridine nitrogen atoms are basic and can be protonated (become positively charged) at acidic pH. The pKa of pyridine itself is around 5.2, and this can be influenced by other substituents on the ring.[1]

  • Hydrophobicity: The core structure, consisting of two aromatic rings linked by an ether bond and substituted with bromine, gives the molecule significant hydrophobicity, making it well-suited for reversed-phase HPLC.

  • UV Absorbance: The aromatic rings provide strong UV chromophores, allowing for easy detection. A starting wavelength of 254 nm is generally effective for pyridine-containing compounds.[2][3]

To achieve sharp, symmetrical peaks and reproducible retention, the ionization state of the molecule must be controlled. This is typically done by adjusting the mobile phase pH to be at least 2 pH units away from the pKa values of the acidic and basic functional groups.[4][5]

Q2: How do I select the right HPLC column for this purification?

A2: A high-purity, end-capped C18 column is the recommended starting point. The choice of stationary phase is crucial to minimize undesirable secondary interactions.

  • Primary Choice (C18): A modern, high-purity silica C18 column (e.g., USP L1 packing) is the workhorse for this type of molecule. These columns have a lower concentration of residual silanol groups.

  • Secondary Interactions: Residual silanols (Si-OH) on the surface of silica-based columns are acidic and can cause strong, non-ideal interactions with the basic pyridine nitrogens in your analyte.[6][7] This leads to significant peak tailing. Modern "Type B" silica columns, which are highly end-capped and have low metal content, are specifically designed to minimize these interactions.[7]

  • Alternative Chemistries: If peak tailing persists on a C18 column even after mobile phase optimization, consider a stationary phase with an alternative selectivity. A phenyl-hexyl or an embedded polar group (e.g., amide, carbamate) column can offer different interactions and sometimes provide better peak shape for heterocyclic bases.[8]

Q3: What is a good starting mobile phase and gradient profile?

A3: A gradient elution using acetonitrile and a buffered aqueous phase is the most effective approach for purifying this compound from reaction impurities.

  • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). The acid serves two purposes:

    • It sets the mobile phase pH to a low value (typically pH 2.5-3.0). At this pH, the carboxylic acid group is fully protonated (neutral), and the pyridine nitrogens are fully protonated (positively charged). This creates a single, stable ionic form of the analyte in solution.

    • It suppresses the ionization of residual silanol groups on the column, further reducing peak tailing.[7]

  • Mobile Phase B (Organic): Acetonitrile is generally preferred over methanol as it often provides sharper peaks, lower backpressure, and different selectivity.[9]

  • Sample Solvent: Dissolve your crude sample in a solvent that is weaker than or equal in elution strength to your initial mobile phase conditions (e.g., DMSO, or Mobile Phase A/B mixture). Injecting in a solvent much stronger than the mobile phase can cause significant peak distortion.[5][6]

A recommended starting point is summarized in the table below.

ParameterRecommended Starting ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard for initial method development.
Mobile Phase A Water + 0.1% Formic AcidControls analyte ionization and minimizes silanol interactions.
Mobile Phase B Acetonitrile + 0.1% Formic AcidGood peak shape and lower viscosity.
Gradient 10% to 95% B over 20 minutesA broad scouting gradient to elute the target and any impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nmGood absorbance for pyridine-based compounds.[3]
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Section 2: Troubleshooting Common Purification Problems

This section provides direct answers and actionable solutions to the most common issues encountered during the purification of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid.

Poor Resolution
Q4: My target peak is co-eluting with an impurity. How can I improve the separation?

A4: Improving resolution requires manipulating the three key factors in chromatography: retention (k), selectivity (α), and efficiency (N).[10]

  • Optimize Selectivity (α): This is the most powerful tool for separating closely eluting peaks.

    • Change Gradient Slope: Make the gradient shallower (i.e., increase the gradient time). A slower increase in the percentage of the organic modifier gives more time for the analytes to interact with the stationary phase, often resolving near-co-eluting peaks.[9][11]

    • Change Organic Modifier: Switch from acetonitrile to methanol. These solvents interact differently with analytes and the stationary phase, which can dramatically alter elution order and improve separation.[12]

    • Change pH: If you started with an acidic modifier, try a buffered mobile phase at a mid-range pH (e.g., pH 5-6 with an ammonium acetate buffer). Changing the ionization state of your analyte and impurities will drastically alter their retention and selectivity.[13][14]

  • Increase Efficiency (N): This leads to narrower peaks, which can resolve from each other.

    • Use a Longer Column: Doubling the column length approximately doubles the efficiency.[15]

    • Use a Column with Smaller Particles: Switching from a 5 µm to a 3 µm or sub-2 µm particle size column will significantly increase efficiency and resolution.[12] Note that this will also increase backpressure.

  • Increase Retention (k):

    • Lower Initial %B: Start your gradient with a lower percentage of organic solvent. This increases the retention of all compounds and can sometimes improve the resolution of early-eluting peaks.[10]

Poor Peak Shape
Q5: I'm observing significant peak tailing for my compound. What causes this and how do I fix it?

A5: Peak tailing for this molecule is most often a chemical problem caused by secondary interactions between the basic pyridine nitrogens and acidic silanol groups on the HPLC column packing.[6][7] An unbuffered mobile phase can also cause tailing for the acidic moiety.[16]

The workflow below provides a systematic approach to diagnosing and solving this issue.

G A Peak Tailing Observed B Inject a Neutral Compound (e.g., Toluene) A->B C Does the Neutral Compound Tail? B->C D Physical Problem: - Check for column void - Check for dead volume in fittings/tubing - Replace column C->D Yes E Chemical Problem: Analyte-Specific Interaction C->E No F Is Mobile Phase pH < 3.5? E->F G Lower Mobile Phase pH: - Use 0.1% TFA or Formic Acid - Ensure pH is >2 units from pKa F->G No H Consider Column Change: - Use a high-purity, end-capped column - Try an alternative phase (e.g., Phenyl) F->H Yes G->H

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.

Actionable Steps:

  • Confirm a Chemical Issue: As shown in the diagram, inject a neutral compound. If it does not tail while your compound does, the problem is chemical.[17]

  • Lower Mobile Phase pH: Ensure your mobile phase pH is low enough (pH 2.5-3.0) to fully protonate the pyridine nitrogens and suppress silanol activity. Using 0.1% TFA is often more effective than formic acid at reducing tailing.

  • Use a High-Purity Column: If tailing persists, your column may have too many active silanol sites. Switch to a modern, high-purity, fully end-capped C18 column known for good base deactivation.[7][17]

  • Increase Buffer Strength: If operating at a mid-range pH, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can sometimes improve the peak shape of acidic compounds.[16]

Q6: My main peak is fronting. What's wrong?

A6: Peak fronting is typically caused by two main issues:

  • Column Overload: You are injecting too much sample mass onto the column. The stationary phase becomes saturated, and the excess analyte travels through the column faster, leading to a fronting peak.

    • Solution: Reduce the injection volume or dilute your sample. Perform a loading study to determine the maximum mass of crude material your column can handle while maintaining good peak shape.

  • Incompatible Sample Solvent: Your sample is dissolved in a solvent that is significantly stronger (more organic) than your initial mobile phase. The sample doesn't "band" at the top of the column correctly, causing distortion.[6]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the minimum amount of a stronger solvent (like DMSO or DMF) and then dilute with the initial mobile phase.

Section 3: Detailed Experimental Protocols
Protocol 1: Step-by-Step Guide to Mobile Phase pH Scouting

This protocol helps determine the optimal mobile phase pH for achieving the best peak shape and selectivity.

  • Prepare Buffers: Prepare three different aqueous mobile phases (Mobile Phase A).

    • pH ~2.7: Water + 0.1% Trifluoroacetic Acid (TFA)

    • pH ~4.5: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid

    • pH ~6.5: 10 mM Ammonium Formate in Water, pH adjusted to 6.5 with Formic Acid

  • Set Up Sequence: Create an HPLC sequence to test each pH condition.

  • Equilibrate Thoroughly: Before the first injection at a new pH, flush the entire HPLC system and column with the new mobile phase for at least 15-20 column volumes. A stable baseline and pressure are indicative of full equilibration.

  • Inject Sample: Inject your crude sample using a standard scouting gradient (e.g., 10-95% Acetonitrile over 20 minutes) for each pH condition.

  • Analyze Data: Compare the chromatograms. Look for:

    • Peak Shape: Which pH gives the most symmetrical peak for your target compound (Tailing Factor closest to 1.0)?[6]

    • Resolution: How has the separation between your target and key impurities changed? A change in pH can significantly alter selectivity.[13]

    • Retention Time: Note the shift in retention time, as this provides clues about the analyte's ionization state at each pH.

The diagram below illustrates how pH affects the analyte and stationary phase.

G Effect of Mobile Phase pH on Analyte-Column Interactions cluster_0 Low pH (e.g., 2.7) cluster_1 Mid pH (e.g., 6.5) Analyte_Low Analyte (R-COOH, Py-NH+) Net Charge: Positive Column_Low C18 Surface (Si-OH) Charge: Neutral Analyte_Low->Column_Low Minimal Ionic Repulsion Interaction_Low Result: - Reduced Silanol Interaction - Good Peak Shape - Single Ionic Species Analyte_Mid Analyte (R-COO-, Py-N) Net Charge: Negative Column_Mid C18 Surface (Si-O-) Charge: Negative Analyte_Mid->Column_Mid Ionic Repulsion Interaction_Mid Result: - Potential Ionic Repulsion - Possible Peak Tailing if pH ≈ pKa - Different Selectivity

Caption: The effect of mobile phase pH on interactions leading to peak shape issues.
References
  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Zendesk. Retrieved from [Link]

  • Dolan, J. W., & Snyder, L. R. (2010).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Gaudin, M., et al. (2022). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • David, V., et al. (2007). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Revue Roumaine de Chimie.
  • Dolan, J. W. (n.d.). HPLC Troubleshooting. LCGC North America.
  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]

  • Subirats, X., et al. (2001). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry.
  • Al-Rimawi, F., et al. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Element Lab Solutions. (2017, December 4). HPLC Method Optimisation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Yoshida, H., et al. (2020). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
  • Kumar, V., et al. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
  • Interchim technology. (n.d.). HPLC method development. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxypyridine-3-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Carboxylic Acid Protection of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting for the protection of the carboxylic acid functionality on 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid. This molecule presents unique challenges due to its multiple reactive sites. This document is designed to help you navigate these complexities, moving beyond simple protocols to explain the chemical reasoning behind each strategic choice.

PART 1: Foundational Analysis & FAQs

Before attempting any reaction, it is crucial to understand the inherent reactivity of the substrate. The challenges in protecting this molecule's carboxylic acid do not stem from the acid itself, but from the competing reactivity of its other functional groups.

Frequently Asked Questions

Q1: Why is this particular molecule difficult to protect selectively at the carboxylic acid?

A1: The difficulty arises from the presence of two pyridine nitrogen atoms and an aryl bromide, which create a landscape of potential side reactions.

  • Basicity of Pyridine Nitrogens: The lone pair of electrons on each nitrogen atom makes them nucleophilic and basic. Under acidic conditions, required for many standard esterifications, these nitrogens will be protonated. This places a positive charge on the heterocyclic systems, which strongly deactivates the carboxylic acid toward nucleophilic attack by an alcohol.

  • Nucleophilicity of Pyridine Nitrogens: Under neutral or basic conditions, the pyridine nitrogens can compete with the carboxylate as nucleophiles, leading to undesired alkylation or acylation of the nitrogen atoms.

  • Aryl Bromide Reactivity: The C-Br bond is susceptible to reaction with strong bases, organometallics, or under conditions used for certain coupling reactions.[1] While generally stable during esterification, this group's compatibility must be considered for the overall synthetic route.

Q2: What are the approximate pKa values I should be aware of?

Functional GroupEstimated pKaRationale & Implications
Carboxylic Acid (-COOH) ~3.5 - 4.0The electron-withdrawing nature of the two pyridine rings lowers the pKa compared to benzoic acid (pKa ≈ 4.2), making it a stronger acid.[2] This facilitates deprotonation but also means the carboxylate is a weaker nucleophile.
Pyridinium Ion (Pyridine-H+) ~2.0 - 3.0The pyridine nitrogen attached to the carboxylic acid is less basic due to the electron-withdrawing effect of the acid. The other pyridine nitrogen will have a pKa closer to that of 3-bromopyridine. In strongly acidic media (pH < 2), both nitrogens will be protonated.

This interplay means that in a pH range of 2 to 4, you can have a complex mixture of protonated and neutral species, complicating reactions that are sensitive to pH.

Q3: How do I select the best protecting group strategy?

A3: The ideal strategy hinges on the principle of orthogonality . The protecting group must be stable to your planned subsequent reaction conditions and be removable under conditions that do not affect other parts of the molecule.

digraph "Protection_Strategy_Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Choose Protection Strategy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; next_step [label="What is the next reaction step?", fillcolor="#FBBC05", fontcolor="#202124"]; deprotection_cond [label="Define Required Deprotection Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; acid_labile [label="Acid-Labile Conditions\n(e.g., organometallic addition)", fillcolor="#E8F0FE", fontcolor="#202124"]; base_labile [label="Base-Labile Conditions\n(e.g., peptide coupling)", fillcolor="#E8F0FE", fontcolor="#202124"]; h2_labile [label="Hydrogenolysis Conditions\n(e.g., reduction)", fillcolor="#E8F0FE", fontcolor="#202124"];

pg_choice [label="Select Protecting Group Class", fillcolor="#FBBC05", fontcolor="#202124"]; methyl_ethyl [label="Methyl/Ethyl Ester\n(Base Hydrolysis)", fillcolor="#CEEAD6", fontcolor="#202124"]; tbutyl [label="tert-Butyl Ester\n(Acidolysis)", fillcolor="#CEEAD6", fontcolor="#202124"]; benzyl [label="Benzyl Ester\n(Hydrogenolysis)", fillcolor="#CEEAD6", fontcolor="#202124"];

// Edges start -> next_step; next_step -> deprotection_cond; deprotection_cond -> acid_labile [label="Next step is\nacid-sensitive"]; deprotection_cond -> base_labile [label="Next step is\nbase-sensitive"]; deprotection_cond -> h2_labile [label="Next step is sensitive\nto reduction"];

acid_labile -> pg_choice; base_labile -> pg_choice; h2_labile -> pg_choice;

pg_choice -> methyl_ethyl [label="Requires base-lability"]; pg_choice -> tbutyl [label="Requires acid-lability"]; pg_choice -> benzyl [label="Requires reductive cleavage"]; }

Fig 1. Decision tree for selecting an orthogonal protecting group.

PART 2: Troubleshooting Specific Protection Methods

This section addresses common failures and provides validated alternative protocols.

Scenario 1: Failure of Acid-Catalyzed Esterification (e.g., Fischer Esterification)

Q: I refluxed my starting material in methanol with a catalytic amount of sulfuric acid, but I only recovered the starting material or saw decomposition. Why?

A: This is the most common failure mode. As explained previously, the catalytic acid instantly protonates the highly basic pyridine nitrogens. The resulting positive charges create a powerful electron-withdrawing effect, severely deactivating the carboxyl group towards nucleophilic attack by the alcohol. At high temperatures and prolonged reaction times, this can lead to decomposition.

digraph "Fischer_Esterification_Failure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes substrate [label="{5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid | { N | N}}", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="MeOH, H₂SO₄ (cat.)", shape=plaintext]; protonation [label="{Substrate with Protonated Nitrogens | { N⁺-H | N⁺-H} | Carboxyl group is now highly deactivated}", fillcolor="#FCE8E6", fontcolor="#202124"]; no_reaction [label="No Reaction or\nDecomposition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges substrate -> reagents [style=invis]; reagents -> protonation [label="Protonation of\nPyridine Nitrogens"]; protonation -> no_reaction [label="Nucleophilic attack\nis inhibited"]; }

Fig 2. Mechanism of deactivation during acid-catalyzed esterification.

Recommended Solution: Activate the Carboxylic Acid

Instead of forcing the alcohol to act as a nucleophile, the strategy should be to convert the carboxylic acid into a more reactive species under neutral or basic conditions.

Protocol 1: Methyl Esterification via an Acyl Chloride

This method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with methanol.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid (1.0 eq).

  • Suspension: Suspend the acid in anhydrous dichloromethane (DCM, 10 mL per mmol of acid). Add a catalytic drop of anhydrous N,N-Dimethylformamide (DMF).

  • Acyl Chloride Formation: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise. Caution: Gas evolution (CO, CO₂, HCl) will occur. Perform in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to see the formation of the methyl ester.

  • Solvent Removal: Once the formation of the acyl chloride is complete (starting material is consumed), remove the solvent and excess oxalyl chloride under reduced pressure.

  • Esterification: Re-dissolve the crude acyl chloride in anhydrous DCM (10 mL per mmol) and cool to 0 °C. Add anhydrous methanol (5.0 eq) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude methyl ester. Purify by column chromatography as needed.

Trustworthiness Check: The use of oxalyl chloride avoids strong acids and proceeds at low temperatures, preventing side reactions with the pyridine rings. The DMF acts as a catalyst for the formation of the Vilsmeier reagent, which is the active species.

Scenario 2: Low Yields or Side Reactions with Bulky Protecting Groups (e.g., tert-Butyl Ester)

Q: I tried to form a tert-butyl ester using isobutylene and H₂SO₄, but it failed. Then I tried using tert-butyl bromide and K₂CO₃ and got a complex mixture. What happened?

A: The first method failed for the same reason as Fischer esterification: acid-catalyzed deactivation. The second method likely failed due to competing N-alkylation. The pyridine nitrogens are strong nucleophiles and can react with the tert-butyl bromide, leading to the formation of pyridinium salts alongside (or instead of) the desired O-alkylation of the carboxylate.

Recommended Solution: Use a Non-electrophilic Reagent

The best approach for installing a tert-butyl group is to use di-tert-butyl dicarbonate (Boc₂O) with a non-nucleophilic base and a nucleophilic catalyst.

Protocol 2: tert-Butyl Esterification using Boc₂O

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL per mmol).

  • Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) as a catalyst.

  • Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. You will observe gas (CO₂) evolution.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with a 5% aqueous citric acid solution to remove DMAP, followed by saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Causality: In this mechanism, the DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a highly reactive intermediate. This intermediate readily acylates the carboxylate, which then undergoes decarboxylation and loss of a tert-butyl cation that is trapped by the carboxylate. This pathway avoids the generation of free alkylating agents that can react with the pyridine nitrogens.

Scenario 3: Difficulty with Benzyl Ester Deprotection

Q: I successfully protected the acid as a benzyl ester, but now I cannot remove it via standard hydrogenolysis (H₂, Pd/C). The reaction is either very slow or stalls completely.

A: This is a classic case of catalyst poisoning. The nitrogen atoms in the pyridine rings coordinate strongly to the surface of the palladium catalyst, blocking the active sites required for hydrogenation. The aryl bromide can also interfere with the catalysis.

Recommended Solution: Use a Poison-Resistant Catalyst or Non-Reductive Cleavage

Protocol 3a: Deprotection using a Poison-Resistant Catalyst

  • Catalyst Choice: Use Pearlman's catalyst, Palladium(II) hydroxide on carbon (Pd(OH)₂/C). It is generally more resistant to poisoning by nitrogen-containing heterocycles.

  • Setup: Dissolve the benzyl ester in methanol or ethanol.

  • Catalyst Loading: Add Pd(OH)₂/C (10-20 mol % by weight). A higher catalyst loading is often necessary.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. It may require longer reaction times or elevated pressure.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

Protocol 3b: Deprotection via Acidolysis (if the rest of the molecule is stable)

If the molecule can tolerate strong acid, this is an alternative.

  • Reagent: Use a strong acid such as trifluoroacetic acid (TFA).

  • Procedure: Dissolve the benzyl ester in dichloromethane (DCM). Add TFA (5-10 equivalents) and stir at room temperature.

  • Monitoring & Work-up: Monitor by TLC/LC-MS. Once complete, remove the solvent and TFA under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Starting Material", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; esterification_choice [label="Choose Esterification Method", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Methyl Ester Path methyl_path [label="Target: Methyl Ester", fillcolor="#E8F0FE", fontcolor="#202124"]; acyl_chloride [label="1. Form Acyl Chloride\n(Oxalyl Chloride, cat. DMF)", fillcolor="#D1E2FC", fontcolor="#202124"]; add_meoh [label="2. React with Methanol", fillcolor="#D1E2FC", fontcolor="#202124"]; methyl_product [label="Methyl Ester Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// t-Butyl Ester Path tbutyl_path [label="Target: t-Butyl Ester", fillcolor="#E8F0FE", fontcolor="#202124"]; boc2o [label="1. React with Boc₂O\n(cat. DMAP)", fillcolor="#D1E2FC", fontcolor="#202124"]; tbutyl_product [label="tert-Butyl Ester Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> esterification_choice; esterification_choice -> methyl_path [label="Simple, robust deprotection"]; esterification_choice -> tbutyl_path [label="Mild acid deprotection needed"];

methyl_path -> acyl_chloride; acyl_chloride -> add_meoh; add_meoh -> methyl_product;

tbutyl_path -> boc2o; boc2o -> tbutyl_product; }

Fig 3. Recommended workflows for methyl and tert-butyl ester protection.

References

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Chemical & Pharmaceutical Bulletin.
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin.
  • Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid.
  • 5-Bromopyridine-3-carboxylic acid 98 20826-04-4. Sigma-Aldrich.
  • Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • pKa values in organic chemistry – making maximum use of the available d
  • 5-Bromo-3-fluoropyridine-2-carboxylic acid. Ossila.
  • 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine. PMC.
  • Experimental pKa values of carboxylic acids 47, 54, 83, and 84.
  • 2-Bromopyridine-3-carboxylic acid. PMC.
  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. J. Org. Chem.
  • pKa Data Compiled by R. Williams.
  • pKa Data Compiled by R. Williams. pKa Values INDEX.

Sources

Reducing impurities in 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid Audience: Process Chemists, Formulation Scientists, and API Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the crystallization of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid.

This molecule presents unique crystallization challenges due to its zwitterionic potential, the presence of two distinct pyridine rings (differing in basicity due to the bromo- and ether-substituents), and a carboxylic acid moiety. These functional groups are highly prone to forming strong carboxylic acid–pyridine heterosynthons [1][2], which frequently lead to the co-crystallization of structurally related impurities.

Diagnostic Workflow for Impurity Rejection

Before altering your crystallization process, you must identify how the impurity is incorporating into your crystal lattice. The workflow below outlines a self-validating diagnostic system to categorize impurity incorporation as Surface Deposition, Inclusions, or Solid Solutions[3][4].

ImpurityWorkflow Start Analyze Impure API Crystal (HPLC / XRPD) Wash Diagnostic 1: Reslurry in Saturated API Solution Start->Wash Check1 Impurity Purged > 50%? Wash->Check1 Mech1 Mechanism: Surface Deposition Action: Optimize Wash/Agitation Check1->Mech1 Yes Melt Diagnostic 2: Temp Cycling (Ostwald Ripening) Check1->Melt No Check2 Impurity Purged > 50%? Melt->Check2 Mech2 Mechanism: Inclusions/Agglomerates Action: Control Growth Kinetics Check2->Mech2 Yes Mech3 Mechanism: Solid Solution Action: Change Solvent or pH Check2->Mech3 No

Fig 1. Diagnostic workflow to determine the mechanism of impurity incorporation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing high levels of unreacted 5-hydroxynicotinic acid in my final crystals despite extensive solvent washing?

The Causality: If washing does not remove the impurity, it is not surface-bound. 5-hydroxynicotinic acid shares the core structural motif of your product. During crystallization, the carboxylic acid and pyridine nitrogen of the impurity form strong intermolecular hydrogen bonds (heterosynthons) with your API, allowing the impurity to substitute directly into the crystal lattice, forming a partial solid solution [2][4]. The Solution: You cannot wash away a solid solution. You must disrupt the specific hydrogen-bonding network. Switch to a highly competitive hydrogen-bonding solvent (e.g., methanol or ethanol/water mixtures) or utilize a pH-swing reactive crystallization to alter the ionization state of the molecules prior to nucleation[5].

Q2: My process uses a pH-swing to precipitate the product, but the crystals are trapping inorganic salts (KBr/NaCl). How do I reject them?

The Causality: Inorganic salts do not form solid solutions with organic APIs; they are trapped via macro-inclusions or agglomeration [3][6]. When you add acid rapidly to neutralize the basic reaction mixture, you create localized zones of extreme supersaturation. This causes rapid, uncontrolled primary nucleation. Fast-growing crystal faces envelop the mother liquor (which is rich in dissolved inorganic salts), trapping it inside the crystal[6]. The Solution: Implement a controlled pH-shift with seeding. For nicotinic acid derivatives, the isoelectric point (where solubility is lowest) is typically around pH 3.2–3.6[5][7]. Adjust the pH slowly to just above the nucleation point, add seed crystals, and allow the supersaturation to be consumed by crystal growth rather than rapid nucleation.

Q3: The product forms fine, hair-like needles. They filter poorly and the wet cake retains a high percentage of impurities. How can I improve the crystal habit?

The Causality: Needle-shaped crystals (high aspect ratio) form when one crystal face grows significantly faster than the others, often due to kinetic favoring of carboxylic acid dimers in less polar solvents[8]. Needles create a highly compressible filter cake that traps mother liquor (and thus impurities) between the crystals via capillary action. The Solution: Implement Temperature Cycling (Ostwald Ripening) . By repeatedly heating and cooling the suspension, you preferentially dissolve the fine needles and high-energy surfaces, redepositing the mass onto the more thermodynamically stable, thicker crystal faces[3][6].

Quantitative Data & Strategy Summary

Impurity TypeIncorporation MechanismDiagnostic IndicatorRejection StrategyQuantitative Target / Parameter
Regioisomers / Unreacted Organics Solid Solution / Co-crystallizationFails reslurry & temp cyclingSolvent switch; Salt formationUse competitive H-bond solvents (Alcohols).
Inorganic Salts (KBr, NaCl) Macro-inclusionsPurged by temp cyclingControlled pH-swing with seedingTarget pH 3.2–3.6; Acid addition rate < 0.1 pH units/min[5].
Mother Liquor Entrapment Agglomeration / Capillary trappingPurged by reslurryTemperature CyclingΔT of 15–20°C; 3–5 cycles; Cooling rate 0.5°C/min.

Step-by-Step Experimental Protocols

Protocol A: Diagnostic Reslurry (Surface Deposition Check)

Purpose: To determine if impurities are restricted to the crystal surface.

  • Prepare 50 mL of a saturated, impurity-free solution of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid in your chosen solvent at 20°C.

  • Filter the solution to ensure no solid API remains.

  • Add 2.0 g of the impure API batch to the saturated solution.

  • Agitate at a low shear rate (e.g., 150 rpm using an overhead stirrer) for 4 hours at 20°C. Note: Low energy prevents milling or secondary nucleation.

  • Filter the suspension, wash with a minimal amount of cold anti-solvent, and dry.

  • Analyze via HPLC. If purity increases by >50%, the impurity was surface-bound[3].

Protocol B: Controlled pH-Swing Reactive Crystallization

Purpose: To prevent inclusions and agglomeration during isolation from a basic coupling reaction.

  • Start with the API dissolved in an aqueous basic solution (e.g., NaOH, pH > 9.0) at 30°C. At this pH, the carboxylic acid is deprotonated (soluble sodium salt)[5].

  • Begin adding 1M HCl at a controlled rate of 1 mL/min[5] under moderate agitation (250 rpm).

  • Monitor the pH continuously. Pause acid addition when the pH reaches 4.5 (the metastable zone, just above the isoelectric point).

  • Seeding: Introduce 1-2 wt% of high-purity API seed crystals. Hold for 30 minutes to allow the seed bed to establish.

  • Resume acid addition at a slower rate (0.5 mL/min) until the target isoelectric pH of 3.2–3.5 is reached[5][9].

  • Hold the slurry for 2 hours at 30°C to allow complete desupersaturation before filtration.

Protocol C: Temperature Cycling (Ostwald Ripening)

Purpose: To purge inclusions and reduce the aspect ratio of needle-like crystals.

  • Suspend the impure API in a solvent system where it has a moderate temperature-dependent solubility gradient (e.g., Ethanol/Water).

  • Heat the slurry to 60°C (or 10°C below the solvent boiling point) at 1°C/min. Hold for 30 minutes. (This dissolves fines and etches the surface of larger crystals, releasing trapped inclusions).

  • Cool the slurry to 20°C at a slow, controlled rate of 0.2°C to 0.5°C/min. Hold for 30 minutes.

  • Repeat this heating/cooling cycle 3 to 5 times.

  • After the final cooling phase, filter, wash, and dry the crystals.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications (2020). Available at:[Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA (2017). Available at:[Link]

  • Monitoring pH Swing Crystallization of Nicotinic Acid by the Use of Attenuated Total Reflection Fourier Transform Infrared Spectrometry. Industrial & Engineering Chemistry Research, ACS (2000). Available at:[Link]

  • Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? Crystal Growth & Design, ACS (2017). Available at:[Link]

  • Needle-Shaped Crystals: Causality and Solvent Selection Guidance Based on Periodic Bond Chains. ResearchGate (2021). Available at:[Link]

  • Pharmaceutical Cocrystals: A Perspective on Development and Scale-up of Solution Cocrystallization. Crystal Growth & Design, ACS (2023). Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide: 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic Acid vs. Fluorinated Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs advance, the optimization of physicochemical and pharmacokinetic properties often hinges on precise bioisosteric replacements. The compound 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid is a highly functionalized bis-pyridine ether scaffold. Transitioning from this brominated precursor to its fluorinated analog—such as 5-(3-Fluoropyridin-2-yl)oxypyridine-3-carboxylic acid—is a critical strategic decision.

As an Application Scientist, I have structured this guide to move beyond surface-level observations. Here, we will dissect the causality behind the physicochemical shifts induced by this halogen swap, evaluate comparative experimental data, and outline the self-validating protocols required to accurately profile these analogs.

Physicochemical Profiling: The Causality Behind the Halogen Swap

The decision to replace a bromine atom with a fluorine atom on a pyridine ring fundamentally rewrites the molecule's interaction with both its target receptor and its aqueous environment.

Steric Bulk and Conformational Control

Bromine is a massive atom with a van der Waals radius of ~1.85 Å, making it sterically comparable to a methyl group. In the context of a diaryl ether, this bulk at the 3-position forces the two pyridine rings into a rigid, orthogonal conformation to minimize steric clashing [5]. While this pre-organization can be highly beneficial if it matches the target's binding pocket, it can also hinder binding if flexibility is required. Fluorine (~1.47 Å), acting as a bioisostere for hydrogen, relieves this steric strain, granting the ether linkage greater rotational freedom [3].

Halogen Bonding vs. Hydrogen Bonding

One of the most distinct advantages of the brominated analog is its capacity for halogen bonding . Bromine possesses a highly positive "σ-hole" along the extension of the C–Br bond axis. This electron-deficient region allows the 3-bromopyridine moiety to act as a potent Lewis acid, forming highly directional, stabilizing interactions with nucleophilic residues (e.g., protein backbone carbonyls) [2].

Conversely, fluorine is the most electronegative element on the periodic table. It holds its electron cloud too tightly to form a significant σ-hole, rendering the fluorinated analog virtually incapable of traditional halogen bonding [3]. Instead, fluorine can participate in weak multipolar interactions or act as a weak hydrogen bond acceptor.

Electronic Effects and pKa Modulation

Both halogens are electron-withdrawing, but fluorine exerts a vastly superior inductive effect. By pulling electron density away from the adjacent pyridine nitrogen, fluorine drastically lowers the basicity (pKa) of the ring compared to bromine [1]. This shift alters the molecule's ionization state at physiological pH (pH 7.4), directly impacting the aqueous solubility and membrane permeability of the carboxylic acid moiety.

Metabolic Stability: Navigating CYP450 Vulnerabilities

The cytochromes P450 (CYPs) are the primary drivers of hepatic oxidative metabolism. The C–Br bond is relatively weak and highly polarizable, making the bromopyridine ring a metabolic "soft spot" susceptible to oxidative dehalogenation or ring hydroxylation.

Replacing bromine with fluorine introduces the strongest single bond to carbon in organic chemistry (C–F, ~105 kcal/mol) [3]. However, the causality of the resulting metabolic stability extends beyond mere bond strength. Fluorination significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pyridine ring. Because CYP450-mediated oxidation often initiates via single-electron transfer or hydrogen atom abstraction, a lower HOMO energy makes the fluorinated ring fundamentally more resistant to enzymatic oxidation [4].

MetabolicPathway Br_Analog 3-Bromo Analog (Weak C-Br Bond) CYP450 CYP450 Enzyme Br_Analog->CYP450 Susceptible F_Analog 3-Fluoro Analog (Strong C-F Bond) F_Analog->CYP450 Resistant Metabolite Oxidative Cleavage / Dehalogenation CYP450->Metabolite High Clearance Stable Metabolic Stability (Blocked Oxidation) CYP450->Stable Low Clearance

CYP450-mediated metabolic pathways for brominated vs. fluorinated pyridine analogs.

Comparative Data Summary

The following table synthesizes the expected quantitative shifts in physicochemical and pharmacokinetic parameters when transitioning from the brominated to the fluorinated scaffold.

Parameter5-(3-Bromopyridin-2-yl)oxy...5-(3-Fluoropyridin-2-yl)oxy...Analytical Impact
Steric Volume (Halogen) ~27 ų~11 ųF reduces steric hindrance, altering conformation.
Lipophilicity (logD at pH 7.4) Higher (~2.8 - 3.2)Lower (~2.1 - 2.5)Br drives non-specific hydrophobic binding.
Pyridine Nitrogen pKa ~3.5 - 4.0~2.0 - 2.5F strongly reduces basicity via inductive effects.
Halogen Bond Donor? Yes (Strong σ-hole)No (Negligible σ-hole)Br enables highly directional receptor binding.
HLM Clearance (CL_int) High (>40 µL/min/mg)Low (<15 µL/min/mg)F lowers HOMO energy, blocking CYP450 oxidation.

Self-Validating Experimental Workflows

To empirically validate the theoretical advantages of the fluorinated analog, rigorous, self-validating assay systems must be employed.

Methodology 1: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the intrinsic clearance (CL_int) of the compounds, directly evaluating the protective effect of the C–F bond against CYP450 metabolism.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM).

  • System Validation (Controls): Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control) to validate the enzymatic viability of the HLM batch.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a NADPH regenerating system (final concentration 1 mM).

  • Time-Course Quenching: At specific time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining over time. Calculate half-life (t_1/2) and CL_int.

Workflow Prep 1. Compound & HLM Prep (1 µM Cmpd, 1 mg/mL HLM) Initiate 2. Initiate Reaction (Add NADPH at 37°C) Prep->Initiate Quench 3. Time-Course Quench (Add ACN + IS at t=0 to 60m) Initiate->Quench Analyze 4. LC-MS/MS Analysis (Quantify Parent Remaining) Quench->Analyze Validate 5. Self-Validation (Verapamil & Warfarin Controls) Analyze->Validate

Step-by-step self-validating workflow for the microsomal stability assay.

Methodology 2: Potentiometric logD and pKa Determination

To accurately measure the inductive effect of the halogens on the pyridine nitrogen, a potentiometric titration is required.

Step-by-Step Protocol:

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4, 7, and 10). Validate the system by titrating a known standard (e.g., Propranolol).

  • Aqueous Titration (pKa): Dissolve 1-2 mg of the compound in 0.15 M KCl (to maintain constant ionic strength). Titrate with 0.5 M HCl to pH 2.0, then reverse titrate with 0.5 M KOH up to pH 11.0. The inflection points on the Bjerrum plot determine the pKa of the carboxylic acid and the pyridine nitrogen.

  • Biphasic Titration (logD): Introduce varying ratios of n-octanol to the aqueous system. Perform the same titration. The shift in the apparent pKa in the presence of the lipid phase is used to calculate the partition coefficient (logP) and the distribution coefficient (logD) at pH 7.4.

References

  • BenchChem.Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
  • Journal of Medicinal Chemistry (ACS).Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
  • Chemical Science (RSC).Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • ACS Medicinal Chemistry Letters.Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Expert Opinion on Drug Discovery (Taylor & Francis).Key contemporary considerations for halogens in drug discovery.

IR spectroscopy absorption bands for 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the infrared (IR) spectroscopic characterization of complex pharmaceutical intermediates not just as a data-gathering exercise, but as a rigorous exercise in structural validation.

5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid is a highly functionalized dipyridyl ether. It contains three distinct spectroscopic centers: a carboxylic acid group, a diaryl (dipyridyl) ether linkage, and a brominated pyridine ring. Accurately assigning its IR absorption bands requires understanding how these functional groups interact electronically, as well as selecting the correct analytical methodology to prevent sample-prep-induced artifacts.

This guide objectively compares the expected IR performance of this target molecule against structural reference analogs and evaluates the two primary spectroscopic modalities (ATR-FTIR vs. KBr Transmission) used for its validation.

Structural Deconstruction & Causality of IR Absorption Bands

To establish a self-validating analytical framework, we must first understand the causality behind the expected vibrational modes. The target molecule's spectrum is a composite of its distinct functional domains:

  • The Carboxylic Acid Domain (-COOH): In solid-state pyridine-carboxylic acids (such as the closely related nicotinic acid), the carbonyl (C=O) stretching frequency is highly sensitive to hydrogen bonding and ionic state. In its pure, non-ionic solid form, the C=O stretch appears sharply at ~1710 cm⁻¹[1]. However, this band is notoriously sensitive to moisture, which can induce a zwitterionic shift[2].

  • The Dipyridyl Ether Linkage (Ar–O–Ar): The ether oxygen acts as a bridge between the two electron-deficient pyridine rings. The asymmetric C–O–C stretching vibration is a highly diagnostic, intense band typically observed in the 1200–1280 cm⁻¹ region for diaryl ethers[3].

  • The Bromopyridine Ring: The heavy bromine atom at the 3-position of the pyridine ring significantly alters the local reduced mass of the ring system. The C–Br stretching coordinate typically manifests as a distinct band in the lower frequency region, around 704–710 cm⁻¹[4][5].

Table 1: Diagnostic IR Band Assignments & Structural Causality
Functional GroupExpected Wavenumber (cm⁻¹)Mechanistic Causality & Structural SignificanceReference Analog
O–H Stretch (Acid) ~2500–3300 (Broad)Extensive intermolecular hydrogen bonding in the solid state broadens the O-H stretching mode.Nicotinic Acid[1]
C=O Stretch (Acid) ~1710Diagnostic of the protonated carboxylic acid. Disappears if the molecule converts to a carboxylate zwitterion.Nicotinic Acid[2]
C–O–C Asym. Stretch ~1220–1260The electron-deficient nature of the pyridine rings strengthens the C-O bond character, pushing the asymmetric stretch higher than aliphatic ethers.Diaryl Ethers[3]
C–Br Stretch ~704–710The large atomic mass of Bromine drastically lowers the vibrational frequency of the C-X bond compared to C-C or C-N bonds.2-Bromopyridine[5]

Methodological Comparison: ATR-FTIR vs. Transmission (KBr)

When analyzing pyridine-carboxylic acids, the choice of sample preparation is not trivial; it directly impacts the chemical integrity of the sample.

Foundational spectroscopic studies on nicotinic acid analogs demonstrate that grinding the sample in a potassium bromide (KBr) matrix can induce a phase change. As the KBr disk absorbs atmospheric moisture, the acid can revert completely from a nonionic form to a zwitterion[2]. This artifact causes the diagnostic 1710 cm⁻¹ C=O band to vanish, replaced by abnormal carboxylate bands at 1640 cm⁻¹ and 1380 cm⁻¹[2].

Therefore, Attenuated Total Reflectance (ATR-FTIR) is the superior, artifact-free alternative for this specific compound.

Table 2: Modality Performance Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)Application Impact for Target Molecule
Sample State Neat powder (Non-destructive)Diluted in KBr matrix (Destructive)ATR preserves the true solid-state polymorph.
Moisture Sensitivity NegligibleHigh (KBr is hygroscopic)KBr moisture induces zwitterion formation, destroying the 1710 cm⁻¹ C=O band[2].
Band Intensity Wavelength-dependent (weaker at high cm⁻¹)Linear with concentrationATR requires software correction for relative peak heights at ~3300 cm⁻¹.
Throughput < 2 minutes per sample10–15 minutes per sampleATR is vastly superior for high-throughput QA/QC.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your spectral data, the chosen protocol must be a self-validating system. Below is the optimized ATR-FTIR workflow designed to eliminate false positives and mechanical artifacts.

Protocol: Artifact-Free ATR-FTIR Analysis

  • System Suitability (Background Check): Before loading the sample, acquire a single-beam background spectrum in ambient air (64 scans, 4 cm⁻¹ resolution).

    • Causality: This ensures the diamond crystal is free of organic residue and maps ambient CO₂/H₂O. If any C-H stretches (~2900 cm⁻¹) are visible in the background, clean the crystal with HPLC-grade isopropanol and dry completely.

  • Sample Application: Deposit 1–2 mg of neat 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid powder directly onto the center of the diamond crystal.

  • Controlled Compression: Lower the pressure anvil until the torque-limiting clutch slips.

    • Causality: ATR spectroscopy relies on an evanescent wave penetrating the sample (typically 0.5–2 µm deep). Insufficient pressure results in poor optical contact, which artificially suppresses high-frequency bands (like the O-H stretch) and distorts the baseline.

  • Spectral Acquisition: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Data Processing: Apply an ATR-correction algorithm to adjust for the wavelength-dependent penetration depth, ensuring the spectrum is directly comparable to historical transmission libraries.

Logical Workflow for Spectral Validation

The following diagram maps the decision-making process for analyzing this compound, highlighting the critical path to avoiding structural mischaracterization.

IR_Workflow Start Sample: 5-(3-Bromopyridin-2-yl) oxy-pyridine-3-carboxylic acid Method Select IR Modality Start->Method ATR ATR-FTIR (Diamond) Preferred: Prevents moisture artifacts Method->ATR KBr Transmission (KBr Pellet) Risk: Zwitterion formation Method->KBr Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Acquisition KBr->Acquisition Analysis Band Assignment & Validation Acquisition->Analysis COOH Carboxylic Acid 1710 cm⁻¹ (C=O) Analysis->COOH Ether Dipyridyl Ether ~1250 cm⁻¹ (C-O-C) Analysis->Ether Bromo Bromopyridine Ring ~710 cm⁻¹ (C-Br) Analysis->Bromo

Workflow for IR modality selection and spectral validation of the target compound.

References

  • [1] Niacin - the NIST WebBook. National Institute of Standards and Technology. 1

  • [3] Synthesis of Diaryl Ether-components of Ellagitannins Using the Ortho-quinone with Consonant Mesomeric Effects. The Royal Society of Chemistry. 3

  • [4] Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde. National Institutes of Health (PMC).4

  • [2] The Infrared Spectrum of Nicotinic Acid. American Chemical Society (ACS). 2

  • [5] Adsorption and Reactions of 3-Bromopyridine and 2-Bromopyridine on Cu(100) and O/Cu(100). American Chemical Society (ACS). 5

Sources

Benchmarking the Cytotoxicity of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic Acid: A Comparison of Viability Assays

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Early Drug Discovery

Evaluating the cytotoxicity of novel chemical entities is a foundational step in drug development. The compound 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid represents a highly relevant structural motif—a halogenated diaryl ether linked to a carboxylic acid. While this scaffold is exceptionally valuable for designing kinase inhibitors and allosteric modulators, its specific chemical features present unique challenges in standard in vitro viability assays:

  • UV-Vis Absorption: The conjugated bis-pyridine system can absorb light in the visible spectrum, potentially interfering with colorimetric readouts.

  • Redox Activity: Nitrogen-rich heterocycles can sometimes act as electron shuttles, artificially inflating or deflating metabolic reduction assays.

  • pH Fluctuations: At high screening concentrations (e.g., >50 µM), the free carboxylic acid moiety can induce localized pH shifts in unbuffered media, stressing cells independently of target-mediated toxicity.

As a Senior Application Scientist, I strongly advise against relying on a single viability assay when benchmarking compounds with these structural liabilities. A single-assay approach often yields false positives or negatives. Instead, we must employ an orthogonal, multiparametric benchmarking strategy that measures distinct biological markers: metabolic activity, intracellular ATP, and membrane integrity.

The Tripartite Benchmarking Strategy: Causality & Selection

To build a robust toxicity profile for 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid, we select three distinct assays. The causality behind this selection is rooted in avoiding overlapping interference mechanisms:

  • Metabolic Activity (MTT Assay): This assay measures the reduction of a tetrazolium salt to formazan by mitochondrial oxidoreductases[1]. It is highly cost-effective and provides a strong baseline for metabolic stalling, but it is susceptible to redox interference from the test compound.

  • Intracellular ATP (CellTiter-Glo): ATP is the most direct proxy for living, metabolically active cells. Because it utilizes a luminescent readout (luciferase), it completely bypasses the colorimetric interference risks posed by the pyridine rings of our test compound[2].

  • Membrane Integrity (LDH Release): While MTT and ATP assays measure what is alive, the Lactate Dehydrogenase (LDH) assay measures what is dead. It quantifies the release of LDH through ruptured cell membranes, allowing us to differentiate between a compound that merely halts cell growth (cytostatic) and one that actively kills cells (cytotoxic)[3].

Experimental Workflow & Assay Logic

Workflow Compound 5-(3-Bromopyridin-2-yl)oxypyridine -3-carboxylic acid Treatment Incubation Cell Incubation (24h - 72h) Compound->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT Aliquot 1 (Cells) ATP CellTiter-Glo (Intracellular ATP) Incubation->ATP Aliquot 2 (Cells) LDH LDH Release (Membrane Integrity) Incubation->LDH Supernatant Analysis Data Integration & IC50 Determination MTT->Analysis ATP->Analysis LDH->Analysis

Multiparametric workflow for evaluating compound cytotoxicity across orthogonal targets.

Comparative Performance Data

When benchmarking 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid, expect the following performance metrics across the three chosen methodologies. This structured comparison highlights why orthogonal testing is mandatory.

Assay TypeBiological MarkerReadout ModalitySensitivity LimitRisk of Interference from Test CompoundBest Use Case
MTT Mitochondrial ReductasesAbsorbance (570 nm)~1,000 cells/wellHigh: Compound may absorb near 570 nm or act as a redox cycler.Broad, low-cost primary screening.
CellTiter-Glo Intracellular ATPLuminescence~15 cells/wellLow: Luminescence bypasses optical absorption issues.High-throughput, highly accurate viability quantification.
LDH Release Membrane IntegrityAbsorbance (490 nm) / Fluorescence~500 cells/wellModerate: Mild pH shifts from the carboxylic acid may affect enzyme kinetics.Differentiating cytostatic vs. cytotoxic mechanisms.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. A protocol is only valid if its internal controls prove the assay chemistry is functioning independently of the test compound.

General Preparation (Applies to all protocols)
  • Cell Seeding: Seed HepG2 or HEK293 cells at 1×104 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid in a 10-point dose-response curve (0.1 µM to 100 µM).

  • Mandatory Controls: Include a Vehicle Control (0.1% DMSO) and a Positive Cytotoxic Control (1 µM Staurosporine or 0.1% Triton X-100).

Protocol A: MTT Assay (Metabolic Viability)

Supported by1[1] and 4[4].

  • Addition: After the 48h compound incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each 100 µL well[1].

  • Incubation: Incubate for 2 to 4 hours at 37°C until intracellular purple precipitate is visible under a microscope[4].

  • Solubilization: Add 100 µL of Solubilization Solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals[1].

  • Measurement: Read absorbance at 570 nm (reference wavelength 650 nm)[4].

  • Self-Validation Check: The assay is only valid if the blank (media + MTT only) yields an OD < 0.1, and the untreated vehicle control yields an OD between 0.75 and 1.25[4]. If values fall outside this range, the metabolic baseline is compromised.

Protocol B: CellTiter-Glo (Intracellular ATP)

Supported by 2[2].

  • Equilibration: Equilibrate the assay plate and CellTiter-Glo reagent to room temperature for 30 minutes to ensure uniform luciferase kinetics.

  • Addition: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media)[5]. No washing is required.

  • Lysis & Stabilization: Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[2].

  • Measurement: Record luminescence using a microplate reader.

  • Self-Validation Check: The luminescent signal of the vehicle control must exhibit a half-life of >5 hours. If the signal decays rapidly, the reagent has been degraded by ATPases or improper storage[5].

Protocol C: LDH Release (Membrane Integrity)

Supported by 3[3].

  • Supernatant Transfer: Carefully transfer 50 µL of cell culture supernatant from the treated plates into a fresh 96-well assay plate. Critical: Do not disturb the cell monolayer.

  • Reaction: Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and a tetrazolium salt) to the transferred supernatant.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Measurement: Read absorbance at 490 nm[3].

  • Self-Validation Check: You must include a "Maximum LDH Release" control well (untreated cells lysed with 0.1% Triton X-100 for 45 mins prior to supernatant transfer). The Maximum Release OD must be at least 5-fold higher than the Spontaneous Release (Vehicle Control) OD to ensure an adequate signal-to-noise ratio[3].

Mechanistic Pathways of the Assays

Understanding the biochemical mechanisms is crucial for troubleshooting interference from complex molecules like 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid.

Mechanisms cluster_MTT MTT Assay (Absorbance) cluster_ATP CellTiter-Glo (Luminescence) cluster_LDH LDH Assay (Absorbance) M_Sub MTT (Yellow) M_Enz Mitochondrial Reductases M_Sub->M_Enz M_Prod Formazan (Purple) OD 570nm M_Enz->M_Prod A_Sub Intracellular ATP + Luciferin A_Enz Luciferase A_Sub->A_Enz A_Prod Oxyluciferin + Light A_Enz->A_Prod L_Sub Released LDH + Lactate L_Enz NADH Production L_Sub->L_Enz L_Prod Formazan Product OD 490nm L_Enz->L_Prod

Biochemical mechanisms of MTT, CellTiter-Glo, and LDH viability assays.

Data Interpretation & Troubleshooting Discrepancies

When benchmarking this specific bromopyridinyl compound, you may encounter divergent data across the three assays. Here is how to interpret the causality of these discrepancies:

  • Scenario A: ATP drops significantly, but LDH release is minimal.

    • Interpretation: The compound is cytostatic , not cytotoxic. It halts cellular metabolism and ATP production (perhaps by inhibiting a kinase vital for proliferation), but it does not acutely rupture the cell membrane.

  • Scenario B: MTT indicates high toxicity (low signal), but ATP remains normal.

    • Interpretation:Chemical Interference. The pyridine rings or the carboxylic acid moiety of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid may be acting as a redox cycler, prematurely oxidizing the cellular environment and preventing the reduction of MTT to formazan. Trust the ATP luminescent data over the colorimetric MTT data[6].

  • Scenario C: High LDH release, but MTT signal remains high.

    • Interpretation:Optical Interference. The compound itself may have precipitated into crystals that absorb light at 570 nm, artificially inflating the MTT absorbance reading even though the cells are dead and leaking LDH.

By employing this tripartite, self-validating methodology, researchers can confidently benchmark the true toxicity profile of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid, eliminating false leads early in the drug development pipeline.

References

  • InTechOpen. "Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches." Available at:[Link]

Sources

Safety Operating Guide

5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex, multi-functional heterocyclic compounds requires more than just following a safety data sheet; it requires a mechanistic understanding of the chemical's behavior. 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid is a specialized halogenated organic compound. Because it contains a bromine atom, two pyridine rings, and a carboxylic acid moiety, its disposal and handling protocols are strictly governed by the toxic and corrosive byproducts it can generate upon degradation.

The following guide provides a self-validating, step-by-step operational and disposal plan designed for drug development professionals and laboratory scientists.

Chemical Profiling & Hazard Causality

To safely manage this compound, we must first deconstruct its molecular architecture. The presence of halogens (bromine) and heteroatoms (nitrogen) fundamentally alters how this waste must be treated at the end of its lifecycle. Standard municipal disposal or drain disposal is strictly prohibited, as halogenated organics persist in the environment and require specialized thermal destruction[1].

Table 1: Structural Hazard Causality and Required Controls
Structural FeatureHazard ManifestationMechanistic CausalityRequired Engineering/Disposal Control
Bromine (Halogen) Corrosive Combustion GasesThermal destruction cleaves the C-Br bond, generating corrosive hydrobromic acid (HBr) gas[2].Must be segregated as Halogenated Organic Waste ; requires incineration with a caustic acid scrubber.
Pyridine Rings Irritant / NOx EmissionsNitrogen heteroatoms oxidize during combustion to form nitrogen oxides (NOx). Pyridine derivatives are severe eye/respiratory irritants[3].Handle strictly in a certified chemical fume hood; requires high-temperature rotary kiln destruction.
Carboxylic Acid Localized Tissue IrritationThe acidic proton can cause localized pH drops upon contact with mucosal membranes or sweat[3].Mandates the use of chemical-resistant nitrile gloves and tight-fitting safety goggles.

Operational Safety & Handling Protocol

Before addressing disposal, immediate operational safety must be established to prevent accidental exposure or environmental release.

Step-by-Step Handling and Spill Cleanup Methodology
  • Establish Engineering Controls: All manipulations (weighing, transferring, dissolving) must be performed within a certified chemical fume hood to prevent the inhalation of volatile or lachrymatory aerosols[2]. Ensure the hood face velocity is optimally calibrated (typically 80–100 fpm).

  • Don Appropriate PPE: Operators must wear chemical-resistant nitrile gloves, a fastened lab coat, and safety goggles (compliant with OSHA 29 CFR 1910.133 or EN166)[4].

  • Spill Containment (If applicable): In the event of a solid spill, immediately evacuate personnel not wearing protective equipment and ventilate the area[5].

  • Mechanical Recovery: Do not use water to flush the spill, as this risks environmental contamination[1]. Mechanically sweep or shovel the solid using non-sparking tools to avoid dust formation[6][7].

  • Primary Containment: Deposit the recovered material and all contaminated absorbent materials (e.g., vermiculite or dry sand) into a compatible, sealable hazardous waste container[5].

Step-by-Step Disposal & Logistics Plan

Because of its bromine content, the disposal of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid falls strictly under halogenated organic waste protocols[2]. Mixing this with non-halogenated waste can severely damage standard incinerators and violate environmental regulations.

Phase 1: Segregation and Profiling
  • Isolate the Waste: Place all unused product, contaminated packaging, and reaction byproducts into a dedicated container explicitly labeled for Halogenated Organic Solid Waste [1].

  • Waste Profiling: When submitting the waste profile to your Environmental Health and Safety (EHS) department or external vendor, explicitly list the compound and flag the potential for "HBr and NOx generation upon combustion"[8].

Phase 2: Transfer to a TSDF
  • Select a Permitted Facility: The waste must be transferred to a Treatment, Storage, and Disposal Facility (TSDF) that is legally permitted to handle halogenated organic waste[8].

  • Regulatory Compliance: Ensure the container is tightly closed, stored in a dry, well-ventilated satellite accumulation area, and labeled according to local EPA/OSHA or equivalent regional regulatory standards[6][4].

Phase 3: Thermal Destruction (Incineration)
  • Rotary Kiln Incineration: The TSDF will feed the waste into a rotary kiln operating at temperatures exceeding 1000°C. This high temperature is required to completely break the stable aromatic pyridine rings and halogen bonds[8].

  • Caustic Acid Scrubbing (Critical Step): As the compound combusts, it releases HBr and NOx gases. The incinerator's exhaust must pass through a caustic acid scrubber (typically utilizing a sodium hydroxide solution) to neutralize these corrosive gases before atmospheric emission[2][9].

Workflow Visualization

The following diagram illustrates the self-validating logistical flow from waste generation to safe environmental emission, highlighting the critical infrastructure required for halogenated pyridine waste.

HalogenatedWasteWorkflow Gen Waste Generation (Fume Hood Handling) Seg Waste Segregation: Halogenated Organic Waste Gen->Seg Store Satellite Accumulation (Vented, EPA Labeled) Seg->Store TSDF Transfer to Permitted TSDF (Halogenated Waste Facility) Store->TSDF Incinerator Rotary Kiln Incineration (>1000°C Destruction) TSDF->Incinerator Scrubber Caustic Acid Scrubber (Neutralizes HBr & NOx) Incinerator->Scrubber Combustion Gases (HBr, NOx) Emission Safe Atmospheric Emission Scrubber->Emission Cleaned Exhaust

Step-by-step logistical workflow for halogenated pyridine carboxylic acid disposal.

References

  • HAZARD SUMMARY IDENTIFICATION: Pyridine New Jersey Department of Health (NJ.gov)[Link]

  • 4-Pyridinecarboxylic acid Safety Data Sheet PENTA Chemicals [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA) [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.